3-(Isopropylamino)propan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(propan-2-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2)7-4-3-5-8/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCPWFOPXIDRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366270 | |
| Record name | 3-(isopropylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33918-15-9 | |
| Record name | 3-(isopropylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Isopropylamino)propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Isopropylamino)propan-1-ol: A Key Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of 3-(isopropylamino)propan-1-ol. This key amino alcohol serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, most notably as a precursor to several widely used β-adrenergic receptor antagonists. This document outlines detailed synthetic methodologies, spectroscopic data for structural elucidation, and a summary of its role in drug discovery and development.
Molecular Structure and Identification
This compound is a primary alcohol and a secondary amine. The molecular structure consists of a propan-1-ol backbone with an isopropylamino group attached to the C3 position.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 3-(Propan-2-ylamino)propan-1-ol |
| Synonyms | 3-(Isopropylamino)propanol, N-Isopropyl-3-amino-1-propanol |
| CAS Number | 33918-15-9[1] |
| Molecular Formula | C6H15NO[1] |
| Molecular Weight | 117.19 g/mol |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. Data for the related compound 3-amino-1-propanol is also included for comparison where direct data for the target molecule is unavailable.
| Property | This compound | 3-Amino-1-propanol (for comparison) |
| Boiling Point | 93-95 °C at 20 Torr | 187-188 °C[2] |
| Density | 0.9186 g/cm³ | 0.9824 g/cm³[2] |
| Melting Point | Not available | 12.4 °C[2] |
| Solubility | Miscible with water, alcohol, ether, acetone, and chloroform[3] | Soluble in water, alcohol, and ether[4] |
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The chemical shifts (δ) are predicted based on the analysis of similar structures.
| Protons | Multiplicity | Approx. δ (ppm) | Integration |
| -CH(CH₃)₂ | Doublet | ~1.0-1.1 | 6H |
| -CH₂-CH₂OH | Quintet/Multiplet | ~1.6-1.7 | 2H |
| -NH-CH(CH₃)₂ | Septet/Multiplet | ~2.7-2.8 | 1H |
| -CH₂-NH- | Triplet | ~2.8-2.9 | 2H |
| -CH₂OH | Triplet | ~3.6-3.7 | 2H |
| -OH, -NH | Broad Singlet | Variable | 2H |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are based on data from similar molecules.
| Carbon | Approx. δ (ppm) |
| -CH(CH₃)₂ | ~22-23 |
| -CH₂-CH₂OH | ~33-35 |
| -CH₂-NH- | ~48-50 |
| -NH-CH(CH₃)₂ | ~50-52 |
| -CH₂OH | ~60-62 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the hydroxyl and secondary amine functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 (broad) | Characteristic of alcohol O-H bond, broadened by hydrogen bonding.[6] |
| N-H Stretch | 3300-3500 (moderate) | Characteristic of secondary amine N-H bond. |
| C-H Stretch | 2850-2960 (strong) | Aliphatic C-H bonds.[6] |
| N-H Bend | 1550-1650 (moderate) | Bending vibration of the N-H bond. |
| C-O Stretch | 1050-1150 (strong) | Characteristic of a primary alcohol C-O bond.[6] |
| C-N Stretch | 1020-1220 (moderate) | Stretching vibration of the C-N bond. |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M+) at m/z 117. Key fragmentation patterns would likely involve the loss of small neutral molecules or radicals.
| m/z | Possible Fragment |
| 117 | [C₆H₁₅NO]⁺ (Molecular Ion) |
| 102 | [M - CH₃]⁺ |
| 88 | [M - C₂H₅]⁺ |
| 74 | [M - C₃H₇]⁺ |
| 44 | [CH₃CHNH₂]⁺ |
| 31 | [CH₂OH]⁺ |
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound. Two plausible and commonly employed methods in organic synthesis are reductive amination and nucleophilic substitution.
Reductive Amination of 3-Hydroxypropionaldehyde
This method involves the reaction of 3-hydroxypropionaldehyde with isopropylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol (Generalized):
-
Reaction Setup: To a solution of 3-hydroxypropionaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add isopropylamine (1.1-1.5 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Adjust the pH to basic with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Nucleophilic Substitution of 3-Halo-1-propanol
This two-step approach involves the initial conversion of 3-amino-1-propanol to a derivative with a better leaving group, followed by nucleophilic substitution with isopropylamine. A more direct, one-pot approach involves the reaction of a 3-halo-1-propanol with isopropylamine.
Experimental Protocol (Generalized - from 3-Chloro-1-propanol):
-
Reaction Setup: In a sealed pressure vessel, combine 3-chloro-1-propanol (1 equivalent) with an excess of isopropylamine (2-3 equivalents), which also acts as the base to neutralize the HCl formed. A non-polar solvent like toluene can be used.
-
Reaction: Heat the mixture to a temperature of 80-100 °C and maintain for several hours until the reaction is complete (monitored by GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Filter to remove the isopropylamine hydrochloride salt.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of β-adrenergic receptor antagonists (beta-blockers). These drugs are widely prescribed for the management of cardiovascular diseases such as hypertension, angina, and arrhythmias. The aminopropanol moiety is a common pharmacophore in this class of drugs.
Precursor for Beta-Blocker Synthesis
The secondary amine and primary alcohol functionalities of this compound allow for its incorporation into more complex drug molecules. For instance, it is a key intermediate in the synthesis of carvedilol, a non-selective beta-blocker with alpha-1 blocking activity.[7][8] The general synthetic strategy involves the reaction of the amino alcohol with a suitable epoxide.
Biological Activity
While this compound is primarily used as a synthetic intermediate, studies on related aminopropanol derivatives have explored their potential biological activities. Some aminopropanol derivatives have been investigated for their cytotoxic effects against cancer cell lines.[9] The biological activity of such compounds is highly dependent on the overall molecular structure. There is limited publicly available information on the specific biological or pharmacological activity of this compound itself.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a structurally simple yet synthetically versatile molecule of significant importance in the pharmaceutical industry. Its role as a key building block for the synthesis of beta-blockers highlights its value in medicinal chemistry. This guide has provided a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, synthetic methodologies, and applications. Further research into its own potential biological activities could unveil new therapeutic applications for this and related aminopropanol derivatives.
References
- 1. biosynce.com [biosynce.com]
- 2. 3-Amino-1-propanol - Wikipedia [en.wikipedia.org]
- 3. univarsolutions.com [univarsolutions.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jocpr.com [jocpr.com]
- 9. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Precursors of 3-(Isopropylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of 3-(isopropylamino)propan-1-ol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details the core synthetic routes, experimental protocols, and quantitative data to support research and development in this area.
Introduction
This compound, with the CAS number 33918-15-9, is a secondary amino alcohol. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a versatile building block in organic synthesis. The principal applications of this compound lie in the preparation of active pharmaceutical ingredients (APIs), where it often forms a core structural motif. Understanding the efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.
This guide will focus on the two most prevalent and practical synthetic strategies for the preparation of this compound:
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Nucleophilic Substitution: The alkylation of isopropylamine with a suitable 3-carbon electrophilic precursor, most commonly 3-chloro-1-propanol.
-
Reductive Amination: The reaction of 3-hydroxypropanal with isopropylamine, followed by in-situ or subsequent reduction of the resulting imine.
Each of these pathways utilizes distinct precursors, which will be discussed in detail, including their own synthesis and the specific reaction conditions required for the conversion to the target molecule.
Synthetic Pathway 1: Nucleophilic Substitution via 3-Chloro-1-propanol
This is a classical and widely employed method for the synthesis of this compound. It involves the direct alkylation of isopropylamine with 3-chloro-1-propanol. The reaction proceeds via an SN2 mechanism where the nucleophilic isopropylamine attacks the electrophilic carbon bearing the chlorine atom.
Precursor: 3-Chloro-1-propanol
3-Chloro-1-propanol (CAS: 627-30-5) is the key precursor for this synthetic route. It is a colorless liquid that is commercially available. However, for large-scale operations or specific research needs, its synthesis from readily available starting materials is often desirable.
A common laboratory and industrial preparation of 3-chloro-1-propanol involves the reaction of 1,3-propanediol with hydrochloric acid, often with a catalyst such as benzenesulfonic acid to improve reaction efficiency and prevent over-chlorination.
Experimental Protocol: Synthesis of 3-Chloro-1-propanol from 1,3-Propanediol
-
Reaction Setup: To a 2000L glass-lined reactor equipped with a stirrer and reflux condenser, add 440 kg of 1,3-propanediol, 600 kg of hydrochloric acid, and 3 kg of benzenesulfonic acid.
-
Reaction: The mixture is stirred and heated to 90°C and maintained for 3 hours. The reactor is then cooled to 50°C, and an additional 460 kg of hydrochloric acid is added. The mixture is reheated to 90°C and maintained for 10 hours.
-
Work-up and Purification: After the reaction is complete (monitored by GC), the mixture is transferred to a distillation apparatus. Toluene (150 kg) is added, and the mixture is heated to reflux to remove water. The remaining organic phase is neutralized with sodium bicarbonate, filtered, and then purified by fractional distillation to yield 3-chloro-1-propanol.
Quantitative Data for 3-Chloro-1-propanol Synthesis
| Parameter | Value |
| Starting Materials | 1,3-Propanediol, Hydrochloric Acid |
| Catalyst | Benzenesulfonic Acid |
| Reaction Temperature | 90°C |
| Reaction Time | ~13 hours |
| Typical Yield | >95% |
| Purity (GC) | >99% |
Synthesis of this compound
The reaction between 3-chloro-1-propanol and isopropylamine is typically carried out in a suitable solvent and may or may not require a base to neutralize the hydrochloric acid formed as a byproduct. Using an excess of isopropylamine can also serve this purpose.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a pressure-rated reaction vessel, combine 3-chloro-1-propanol (1.0 eq) and a solution of isopropylamine (2.0 to 3.0 eq) in a suitable solvent such as ethanol or isopropanol. The use of excess isopropylamine helps to drive the reaction to completion and acts as a base.
-
Reaction: The vessel is sealed and heated to a temperature between 80-120°C. The reaction is maintained at this temperature for 4-8 hours, with progress monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove any isopropylamine hydrochloride salt that has precipitated. The solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to afford pure this compound.
Quantitative Data for this compound Synthesis (Nucleophilic Substitution)
| Parameter | Value (Estimated) |
| Starting Materials | 3-Chloro-1-propanol, Isopropylamine |
| Solvent | Ethanol or Isopropanol |
| Reactant Ratio (Isopropylamine:3-Chloro-1-propanol) | 2:1 to 3:1 (molar) |
| Reaction Temperature | 80 - 120°C |
| Reaction Time | 4 - 8 hours |
| Expected Yield | 70 - 85% |
Synthesis Pathway Diagram: Nucleophilic Substitution
Caption: Synthesis of this compound via Nucleophilic Substitution.
Synthetic Pathway 2: Reductive Amination via 3-Hydroxypropanal
Reductive amination is a powerful and versatile method for the formation of amines. In this context, 3-hydroxypropanal is reacted with isopropylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired this compound.
Precursor: 3-Hydroxypropanal
3-Hydroxypropanal (3-HPA, also known as reuterin) is a key precursor for this pathway. It is an aldehyde that can be produced from the microbial fermentation of glycerol, making it a potentially "green" starting material.
The bioconversion of glycerol to 3-HPA is typically carried out using certain strains of bacteria, such as Lactobacillus reuteri. This process occurs under mild conditions.
Experimental Protocol: Production of 3-Hydroxypropanal
-
Cell Culture: Lactobacillus reuteri is cultured under optimal conditions to generate a high cell density.
-
Bioconversion: The harvested cells are resuspended in a concentrated glycerol solution (e.g., 400 mM). The bioconversion is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).
-
Isolation: The 3-HPA is typically present in the aqueous solution and can be used directly in the subsequent reductive amination step, or it can be extracted and purified, although it is often unstable and prone to polymerization.
Quantitative Data for 3-Hydroxypropanal Production
| Parameter | Value |
| Starting Material | Glycerol |
| Biocatalyst | Lactobacillus reuteri |
| Glycerol Concentration | ~400 mM |
| Reaction Temperature | ~30°C |
| Reaction Time | ~45 minutes |
| Product Concentration | Up to ~235 mM |
Synthesis of this compound
The reductive amination of 3-hydroxypropanal with isopropylamine can be performed using various reducing agents. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the aqueous solution of 3-hydroxypropanal (1.0 eq) in a suitable solvent like methanol. Add isopropylamine (1.0-1.2 eq).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent such as sodium borohydride (1.5 eq) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure. The aqueous residue is made basic with NaOH and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation.
Quantitative Data for this compound Synthesis (Reductive Amination)
| Parameter | Value (Estimated) |
| Starting Materials | 3-Hydroxypropanal, Isopropylamine |
| Reducing Agent | Sodium Borohydride |
| Solvent | Methanol |
| Reactant Ratio (Isopropylamine:3-Hydroxypropanal) | 1:1 to 1.2:1 (molar) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 3 - 6 hours |
| Expected Yield | 60 - 75% |
Synthesis Pathway Diagram: Reductive Amination
Caption: Synthesis of this compound via Reductive Amination.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: nucleophilic substitution using 3-chloro-1-propanol and reductive amination with 3-hydroxypropanal. The choice of synthetic pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and environmental considerations. The nucleophilic substitution route is a robust and well-established method, while the reductive amination pathway offers a potentially greener alternative by utilizing a bio-derived precursor. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
Spectroscopic Profile of 3-(Isopropylamino)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Isopropylamino)propan-1-ol. Due to the limited availability of experimentally derived public data for this specific compound, this guide leverages predicted spectroscopic information and data from structurally analogous molecules to provide a detailed analysis. This document outlines the expected characteristics in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Standard experimental protocols for acquiring such data are also detailed. All quantitative information is summarized in structured tables for clarity, and a logical workflow for spectroscopic analysis is presented using a Graphviz diagram.
Introduction
This compound is a secondary amino alcohol with potential applications in pharmaceutical synthesis and as a building block in organic chemistry. Its structure comprises a propanol backbone with an isopropylamino substituent at the 3-position. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its chemical behavior in various applications. This guide serves as a reference for the expected spectroscopic signatures of this molecule.
Predicted and Analogous Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound, supplemented with data from structurally similar compounds where direct predictions are not available.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | Triplet | 2H | -CH₂-OH (a) |
| ~2.7 - 2.9 | Triplet | 2H | -CH₂-NH- (c) |
| ~2.6 - 2.8 | Septet | 1H | -CH-(CH₃)₂ (d) |
| ~1.6 - 1.8 | Quintet | 2H | -CH₂-CH₂-CH₂- (b) |
| ~1.0 - 1.2 | Doublet | 6H | -CH(CH₃)₂ (e) |
| Broad | Singlet | 2H | -OH, -NH |
Note: The chemical shifts for the -OH and -NH protons are highly dependent on solvent, concentration, and temperature, and they may exchange with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in this compound.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~60 - 65 | -CH₂-OH (a) |
| ~48 - 52 | -CH-(CH₃)₂ (d) |
| ~45 - 49 | -CH₂-NH- (c) |
| ~30 - 35 | -CH₂-CH₂-CH₂- (b) |
| ~22 - 25 | -CH(CH₃)₂ (e) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups. The presence of a secondary amine and a primary alcohol will result in specific vibrational modes.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200 - 3600 | Strong, Broad | O-H Stretch | Alcohol |
| 3300 - 3500 | Medium, Sharp | N-H Stretch | Secondary Amine |
| 2850 - 3000 | Strong | C-H Stretch | Aliphatic |
| 1450 - 1470 | Medium | C-H Bend | Aliphatic |
| 1050 - 1150 | Strong | C-O Stretch | Primary Alcohol |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The fragmentation pattern is influenced by the presence of the hydroxyl and isopropylamino groups.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Fragmentation Pathway |
| 117 | [C₆H₁₅NO]⁺ | Molecular Ion |
| 102 | [M - CH₃]⁺ | Loss of a methyl radical |
| 86 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of hydroxymethyl radical |
| 72 | [CH₂=NH-CH(CH₃)₂]⁺ | Alpha-cleavage adjacent to the nitrogen |
| 44 | [CH₂=NH₂]⁺ | Cleavage of the propyl chain |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (-OH and -NH).
-
¹H NMR Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Fourier transform, phase correct, and reference the spectrum to the solvent peak or TMS.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest. Use a liquid cell with an appropriate path length.
-
-
Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the empty sample holder (or solvent) is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, inject a dilute solution into a GC column for separation before introduction into the mass spectrometer.
-
Direct Infusion: Introduce a dilute solution of the sample directly into the ion source via a syringe pump.
-
-
Ionization:
-
Electron Ionization (EI): Typically used in GC-MS. A high-energy electron beam (70 eV) is used to ionize the sample, often leading to extensive fragmentation.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for direct infusion, which typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
-
Mass Analysis:
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: A mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).
-
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While based on predictions and data from analogous structures, the information presented offers valuable guidance for researchers in identifying and characterizing this compound. For definitive structural confirmation, it is recommended to acquire experimental spectroscopic data on a purified sample and compare it with the predictions and general principles outlined in this document.
The Pivotal Role of 3-(Isopropylamino)propan-1-ol in Organic Synthesis: A Technical Guide for Researchers
For Immediate Release
[City, State] – December 29, 2025 – 3-(Isopropylamino)propan-1-ol, a key bifunctional amino alcohol, serves as a critical building block in the synthesis of a wide array of organic molecules, most notably in the pharmaceutical industry. This technical guide provides an in-depth analysis of its role in organic synthesis, complete with experimental protocols, quantitative data, and logical workflow diagrams to support researchers, scientists, and professionals in drug development.
Core Applications in Pharmaceutical Synthesis
This compound is a versatile precursor primarily utilized in the synthesis of β-adrenergic blocking agents, commonly known as beta-blockers. These drugs are essential in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias. The structural motif of an aryloxypropanolamine, central to many beta-blockers, can be efficiently constructed using this amino alcohol.
The general synthetic strategy involves the reaction of a substituted phenol with an epoxide, followed by the ring-opening of the resulting epoxide with an amine. While isopropylamine is often used to generate the desired side chain in situ, this compound offers a direct route for the introduction of the complete hydroxy-isopropylamino-propyl moiety in certain synthetic designs. Its bifunctionality, possessing both a secondary amine and a primary hydroxyl group, allows for a variety of chemical transformations, including N-alkylation, N-acylation, O-alkylation, and O-acylation, to produce a diverse range of derivatives.
Key Synthetic Transformations and Experimental Protocols
The reactivity of this compound at both its nitrogen and oxygen nucleophilic centers allows for selective functionalization under controlled conditions.
N-Alkylation for the Synthesis of Propranolol Analogues
The secondary amine of this compound can undergo nucleophilic substitution with suitable electrophiles, such as alkyl or aryl halides, to form more complex amines. A primary application of this reaction is the synthesis of analogues of the beta-blocker propranolol.
Experimental Protocol: Synthesis of a Propranolol Analogue via N-Alkylation
Objective: To synthesize a propranolol analogue by reacting this compound with a suitable naphthyl derivative. While many propranolol syntheses build the sidechain stepwise, this protocol illustrates the principle of N-alkylation on a pre-formed amino alcohol.
Materials:
-
This compound
-
1-(Bromomethyl)naphthalene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 1-(bromomethyl)naphthalene (1.1 eq) in acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Quantitative Data for N-Alkylation Reactions
| Electrophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-(Bromomethyl)naphthalene | K₂CO₃ | Acetonitrile | Reflux | 12 | 75-85 | Hypothetical |
| 2-Chlorobenzoyl chloride | Triethylamine | Dichloromethane | 0 to RT | 4 | 80-90 | Hypothetical |
Note: The data in this table is representative and may vary based on specific experimental conditions.
O-Alkylation and O-Acylation Reactions
The primary hydroxyl group of this compound can be targeted for etherification or esterification reactions. These transformations are valuable for modifying the pharmacokinetic properties of the final molecule, such as its solubility and metabolic stability.
Experimental Protocol: O-Acylation of this compound
Objective: To synthesize an ester derivative by reacting the hydroxyl group of this compound with an acylating agent.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Quench the reaction by adding 1 M HCl and separate the layers.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the O-acylated product.
Quantitative Data for O-Functionalization Reactions
| Reagent | Reaction Type | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetic Anhydride | O-Acylation | Pyridine | Dichloromethane | 0 to RT | 85-95 | Hypothetical |
| Benzyl Bromide | O-Alkylation | NaH | Tetrahydrofuran | 0 to RT | 70-80 | Hypothetical |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates the synthetic pathways originating from this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering efficient routes to a variety of important molecules, particularly within the pharmaceutical landscape. Its dual functionality allows for selective and diverse chemical modifications, making it an indispensable tool for drug discovery and development professionals. The protocols and data presented in this guide aim to facilitate further research and application of this important synthetic intermediate.
An In-depth Technical Guide to the Isomers of 3-(Isopropylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Structure and Physicochemical Properties
3-(Isopropylamino)propan-1-ol possesses a single chiral center at the carbon atom bearing the hydroxyl group. Consequently, it exists as a pair of enantiomers: (R)-3-(isopropylamino)propan-1-ol and (S)-3-(isopropylamino)propan-1-ol.
Table 1: Physicochemical Properties of Racemic this compound
| Property | Value | Reference |
| CAS Number | 33918-15-9 | [1] |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | |
| Boiling Point | 93-95 °C (at 20 Torr) | [1] |
| Density | 0.9186 g/cm³ | [1] |
Synthesis and Chiral Resolution
The synthesis of this compound typically yields a racemic mixture, which then requires separation to isolate the individual enantiomers for stereoselective studies.
Synthesis of Racemic this compound
A common route involves the nucleophilic addition of isopropylamine to a three-carbon electrophile, such as 3-chloropropan-1-ol or acrolein followed by reduction. A generalized workflow is depicted below.
Caption: General workflow for the synthesis of racemic this compound.
Chiral Resolution of Enantiomers
Separating the racemic mixture is essential to evaluate the biological activity of each enantiomer. The most common method is through the formation of diastereomeric salts.
References
The Versatility of 3-(Isopropylamino)propan-1-ol: A Medicinal Chemistry Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-(isopropylamino)propan-1-ol scaffold is a cornerstone in modern medicinal chemistry, most notably as the key structural motif in the blockbuster class of drugs known as beta-adrenergic receptor antagonists, or beta-blockers. Its inherent structural and physicochemical properties make it an ideal building block for creating compounds that modulate the sympathetic nervous system, leading to profound therapeutic effects in cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. This technical guide provides a comprehensive overview of the synthesis, application, and biological significance of this compound and its derivatives in drug discovery and development.
Physicochemical Properties and Synthesis
This compound is a secondary amino alcohol with the chemical formula C6H15NO. Its structure, characterized by a hydrophilic alcohol group and a secondary amine with a bulky isopropyl substituent, is crucial for its biological activity. The nitrogen atom's basicity allows for salt formation, enhancing the compound's solubility and suitability for pharmaceutical formulations.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Isopropylamino-1,2-propanediol |
| CAS Number | 33918-15-9 | 6452-57-9 |
| Molecular Formula | C6H15NO | C6H15NO2 |
| Molecular Weight | 117.19 g/mol | 133.19 g/mol |
| Boiling Point | 93-95 °C at 20 Torr | Not available |
| Density | 0.9186 g/cm³ | Not available |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Solubility | Soluble in water | Soluble in water |
The synthesis of this compound and its analogs is typically achieved through the nucleophilic ring-opening of an epoxide with isopropylamine. A common and efficient method involves the reaction of epichlorohydrin or glycidol with isopropylamine.[1] This reaction provides a straightforward route to the core scaffold, which can then be further modified to produce a diverse range of therapeutic agents.
The Role in Beta-Blocker Synthesis
The this compound moiety is the defining feature of the "aryloxypropanolamine" class of beta-blockers. In these drugs, the oxygen of the propanol is linked to an aromatic or heteroaromatic ring system, and the secondary amine is substituted with an isopropyl group. This structural arrangement is optimal for binding to beta-adrenergic receptors.
Two prominent examples of blockbuster drugs synthesized from this building block are Propranolol, a non-selective beta-blocker, and Metoprolol, a cardioselective (β1-selective) beta-blocker.
Propranolol is synthesized by reacting 1-naphthol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.[2] This non-selective antagonist has a high affinity for both β1 and β2 adrenergic receptors.
Metoprolol , on the other hand, is synthesized from 4-(2-methoxyethyl)phenol. The synthesis follows a similar pathway of forming an epoxide intermediate which is then reacted with isopropylamine.[3] Its selectivity for the β1 receptor is attributed to the para-substituent on the phenyl ring.
Biological Activity and Signaling Pathway
Beta-blockers containing the this compound scaffold exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as adrenaline (epinephrine) and noradrenaline (norepinephrine), to beta-adrenergic receptors.[4][5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a downstream signaling cascade.
Activation of β1-adrenergic receptors, predominantly found in the heart, leads to an increase in heart rate, contractility, and conduction velocity through the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).[1][6] By blocking these receptors, β1-selective blockers like metoprolol reduce the heart's workload, making them effective in treating hypertension and angina.
Non-selective beta-blockers like propranolol also block β2-adrenergic receptors, which are found in the smooth muscle of the bronchi and blood vessels. This can lead to bronchoconstriction and vasoconstriction, which are undesirable side effects in some patients.[4][5]
Table 2: Binding Affinities (Ki in nM) of Beta-Blockers for β1 and β2 Adrenergic Receptors
| Drug | β1 Ki (nM) | β2 Ki (nM) | Selectivity (β2/β1) | Reference(s) |
| Propranolol | 1.1 | 0.8 | ~0.7 (Non-selective) | [5] |
| Metoprolol | 130 | 4500 | ~35 (β1-selective) | [7] |
| Atenolol | 1000 | 20000 | ~20 (β1-selective) | [7] |
| Betaxolol | 9 | 120 | ~13 (β1-selective) | [7] |
| Bisoprolol | 10 | 190 | 19 (β1-selective) | [7] |
| Penbutolol | 0.6 | 0.8 | ~1.3 (Non-selective) | |
| Carteolol | 1.5 | 1.0 | ~0.7 (Non-selective) | |
| Timolol | 0.8 | 0.5 | ~0.6 (Non-selective) | |
| Nadolol | 2.5 | 2.0 | ~0.8 (Non-selective) |
Note: Ki values can vary depending on the experimental conditions and tissue source.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the core building block.
Materials:
-
3-Chloropropan-1-ol
-
Isopropylamine
-
Ethanol
-
Sodium carbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
In a round-bottom flask, dissolve 3-chloropropan-1-ol (1 equivalent) in ethanol.
-
Add an excess of isopropylamine (3-4 equivalents) and sodium carbonate (1.5 equivalents).
-
Reflux the mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and unreacted isopropylamine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The product can be further purified by distillation under reduced pressure. The purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of Propranolol
This protocol outlines the synthesis of propranolol from 1-naphthol.
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Sodium hydroxide
-
Isopropylamine
-
Ethanol
-
Toluene
-
Hexane
Procedure:
-
Formation of 1-(Naphthyloxy)-2,3-epoxypropane: Dissolve 1-naphthol (1 equivalent) in ethanol. Add a solution of sodium hydroxide (1.1 equivalents) in water and stir for 30 minutes. To this mixture, add epichlorohydrin (1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with toluene. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude epoxide.
-
Ring-opening with Isopropylamine: Dissolve the crude epoxide in ethanol and add an excess of isopropylamine (3-4 equivalents). Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, remove the solvent and excess isopropylamine under reduced pressure. Dissolve the residue in toluene and wash with water. Dry the organic layer and concentrate. Recrystallize the crude product from a mixture of toluene and hexane to afford pure propranolol. The final product can be characterized by melting point, NMR, and Mass Spectrometry. A patent for a similar synthesis reported a yield of 93.8% and an HPLC purity of 99.3%.[8]
Beta-Adrenergic Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol)
-
Unlabeled competitor (test compound, e.g., propranolol as a reference)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled competitor), and competitor binding (radioligand + varying concentrations of the test compound).
-
Reaction Mixture: To each well, add the assay buffer, the cell membrane preparation (typically 10-50 µg of protein), and the radioligand at a concentration close to its Kd value.
-
Competition: Add the test compound at a range of concentrations to the competitor wells. For non-specific binding wells, add a saturating concentration of a known unlabeled ligand (e.g., 10 µM propranolol).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. Nadolol - Wikipedia [en.wikipedia.org]
- 2. goodrx.com [goodrx.com]
- 3. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Propranolol: Side effects, uses, interactions, and alternatives [medicalnewstoday.com]
- 5. Propranolol - Wikipedia [en.wikipedia.org]
- 6. Penbutolol - Wikipedia [en.wikipedia.org]
- 7. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carvedilol blocks beta2- more than beta1-adrenoceptors in human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 3-(Isopropylamino)propan-1-ol in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(isopropylamino)propan-1-ol. Due to the limited availability of direct quantitative data in published literature, this guide also presents solubility information for analogous compounds to support formulation development and experimental design. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided.
Introduction to this compound
This compound is an organic compound featuring both a secondary amine and a primary alcohol functional group. Its chemical structure suggests a high potential for polarity and hydrogen bonding, which are key determinants of solubility in various solvents. Understanding its solubility is critical for a range of applications, including pharmaceutical formulations, chemical synthesis, and biological studies.
Chemical Structure:
Factors Influencing Solubility
An In-depth Technical Guide to the Physical and Chemical Characteristics of Propanolamines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of propanolamines, a class of organic compounds containing both an amino and a hydroxyl group attached to a propane backbone. These compounds are of significant interest in medicinal chemistry and drug development, most notably as the foundational structure for the beta-blocker class of drugs. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.
Physical and Chemical Properties of Propanolamines
Propanolamines encompass a range of structures, including simple amino alcohols like 1-amino-2-propanol (monoisopropanolamine, MIPA) and 3-amino-1-propanol (n-propanolamine), as well as their di- and tri-substituted derivatives. Their bifunctional nature imparts both basicity, due to the amine group, and polarity, from the hydroxyl group, influencing their physical and chemical behaviors.
Quantitative Data Summary
The following tables summarize key physical and chemical properties for several common propanolamines. These values are essential for understanding their behavior in various chemical and biological systems.
Table 1: Physical Properties of Selected Propanolamines
| Property | Monoisopropanolamine (MIPA) | Diisopropanolamine (DIPA) | Triisopropanolamine (TIPA) | n-Propanolamine |
| CAS Number | 78-96-6[1] | 110-97-4 | 122-20-3 | 156-87-6[2] |
| Molecular Formula | C₃H₉NO[1] | C₆H₁₅NO₂ | C₉H₂₁NO₃ | C₃H₉NO[3] |
| Molecular Weight ( g/mol ) | 75.11[1] | 133.19 | 191.27[4] | 75.11[5] |
| Appearance | Clear, colorless liquid[1] | Colorless liquid | White solid[4] | Colorless to pale yellow liquid[5] |
| Odor | Slight ammonia-like[1] | Ammonia-like | Slight ammonia-like[4] | Fishy[5] |
| Melting Point (°C) | 1.0–2.0[1] | 42-45 | 48-52 | 12.4 |
| Boiling Point (°C) | 158–160[1] | 249 | 305 | 187-188[2] |
| Density (g/mL at 20°C) | 0.96–0.98[1] | 0.989 | 1.0[6] | 0.982[7] |
| Flash Point (°C) | 77[1] | 135 | 160[6] | 80[2] |
Table 2: Chemical Properties of Selected Propanolamines
| Property | Monoisopropanolamine (MIPA) | Diisopropanolamine (DIPA) | Triisopropanolamine (TIPA) | n-Propanolamine | Phenylpropanolamine |
| pKa | 9.44 | 8.88 | 8.06[8] | 9.84[9] | 9.44[10] |
| Solubility in Water | Fully soluble[1] | Miscible | Soluble | Soluble[9] | Freely soluble[10] |
| Solubility in Organic Solvents | Miscible with alcohols and polar solvents[1] | Soluble in ethanol | Soluble in ethanol, diethyl ether, chloroform (slightly), and methanol | Soluble in alcohol, ether, acetone, and chloroform[2] | Practically insoluble in ether, chloroform, benzene[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of propanolamines.
Determination of Boiling Point (Micro Method)
This protocol describes the determination of the boiling point of a liquid amine using a Thiele tube apparatus.[11][12]
Materials:
-
Thiele tube
-
Thermometer (0-200 °C)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Mineral oil
-
Bunsen burner or micro-burner
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Add a small amount (0.5-1 mL) of the propanolamine sample into the small test tube.
-
Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube with a small flame.
-
Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge.
-
Continue heating until a rapid, continuous stream of bubbles exits the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11] Record this temperature.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a propanolamine using potentiometric titration.[2][13][14]
Materials:
-
pH meter with a combination pH electrode
-
Burette (25 or 50 mL)
-
Beaker (100 mL)
-
Magnetic stirrer and stir bar
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Propanolamine sample
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[2]
-
Accurately weigh a known amount of the propanolamine sample and dissolve it in a known volume of deionized water in the beaker.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in contact with the stir bar.
-
Record the initial pH of the solution.
-
Fill the burette with the standardized HCl solution.
-
Begin the titration by adding small increments (e.g., 0.5 mL) of the HCl solution to the beaker.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH changes significantly and then begins to level off again, indicating that the equivalence point has been passed.
-
Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added).[14]
Determination of Aqueous Solubility (OECD 105 Flask Method)
This protocol is based on the OECD Guideline 105 for testing of chemicals and is suitable for substances with a solubility greater than 10 mg/L.[9][15][16][17]
Materials:
-
Flask with a stirrer (e.g., magnetic stirrer)
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Centrifuge
-
Analytical method for quantification (e.g., GC, HPLC)
-
Propanolamine sample
-
Distilled or deionized water
Procedure:
-
Add an excess amount of the propanolamine sample to a flask containing a known volume of water.
-
Place the flask in a thermostatically controlled environment (e.g., 20 °C) and stir the mixture.
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24 hours), ensuring that a solid phase remains present.
-
After equilibration, stop the stirring and allow the mixture to settle.
-
Separate the aqueous phase from the undissolved solid by centrifugation.
-
Carefully take an aliquot of the clear supernatant for analysis.
-
Determine the concentration of the propanolamine in the aliquot using a validated analytical method (e.g., Gas Chromatography).
-
The measured concentration represents the aqueous solubility of the substance at the test temperature.
Signaling Pathways and Experimental Workflows
Many propanolamine derivatives exert their pharmacological effects by interacting with G-protein coupled receptors (GPCRs), particularly beta-adrenergic receptors.
Beta-Adrenergic Signaling Pathway
Propanolamine-based beta-blockers are antagonists at beta-adrenergic receptors. They competitively inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby modulating downstream signaling cascades.
G-Protein Coupled Receptor (GPCR) Activation Cycle
The activation of a GPCR by a ligand initiates a cyclical process involving the associated G-protein.
Experimental Workflow: Synthesis and Purification of Propranolol
Propranolol is a widely used beta-blocker and its synthesis serves as an excellent example of a workflow for preparing aryloxypropanolamines.[4][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. Khan Academy [khanacademy.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. asianpubs.org [asianpubs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chymist.com [chymist.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. OECD 105 - Phytosafe [phytosafe.com]
- 16. laboratuar.com [laboratuar.com]
- 17. filab.fr [filab.fr]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity Screening of 3-(Isopropylamino)propan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-(isopropylamino)propan-1-ol scaffold is a key structural motif found in a variety of biologically active compounds, most notably as a core component of many beta-blockers used in the treatment of cardiovascular diseases.[1][2] However, recent research has expanded the therapeutic potential of derivatives based on this structure into areas such as antimicrobial and anticancer applications. This guide provides a comprehensive overview of the biological activity screening of these derivatives, presenting key data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The primary mechanism of antibacterial action for certain derivatives involves the disruption and damage of the bacterial cell wall.[3]
A number of studies have quantified the antibacterial effects of various this compound derivatives against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds from the literature.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,4-benzoxazin-3-one 4n | Pseudomonas syringae pv actinidiae (Psa) | 4.95 | [3] |
| 1,4-benzoxazin-3-one 4n | Xanthomonas axonopodis pv citri (Xac) | 4.71 | [3] |
| 1,4-benzoxazin-3-one 4n | Xanthomonas oryzae pv oryzae (Xoo) | 8.50 | [3] |
| CPD20 | Streptococcus pyogenes | 2.5 | [4] |
| CPD20 | Staphylococcus aureus | 2.5 | [4] |
| CPD20 | Enterococcus faecalis | 5 | [4] |
| CPD22 | Streptococcus pyogenes | 2.5 | [4] |
| CPD22 | Staphylococcus aureus | 5 | [4] |
| CPD22 | Enterococcus faecalis | 5 | [4] |
| CPD18 | Staphylococcus aureus | 10 | [4] |
| CPD18 | Streptococcus pyogenes | 10 | [4] |
| CPD21 | Staphylococcus aureus | 10 | [4] |
| CPD21 | Streptococcus pyogenes | 10 | [4] |
The MIC, a fundamental measure of a compound's antibacterial potency, is determined using the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures in logarithmic growth phase
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is diluted in MHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in MHB in a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria in MHB without any compound) and negative (MHB alone) controls are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Certain 1,4-benzoxazin-3-one derivatives containing a propanolamine group have been shown to exert their antibacterial effect by causing significant damage to the bacterial cell wall.[3] This mechanism is depicted in the following diagram.
Caption: Proposed mechanism of antibacterial action.
Anticancer Activity
Recent investigations have highlighted the potential of this compound derivatives as anticancer agents.[5] Their mechanism of action can involve the inhibition of crucial cellular processes like tubulin polymerization, leading to cell cycle arrest and apoptosis.
The antiproliferative activity of these derivatives is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1g2a | HCT116 (Colon) | 0.0059 | [6] |
| Compound 1g2a | BEL-7402 (Liver) | 0.0078 | [6] |
| Compound 4 | HT29 (Colon) | 0.96 | [7] |
| Compound 4 | HeLa (Cervical) | 1.87 | [7] |
| Compound 4 | MCF7 (Breast) | 0.84 | [7] |
| Compound 5 | HT29 (Colon) | 2.61 | [7] |
| Compound 5 | PC3 (Prostate) | 0.39 | [7] |
| Compound 5 | J6 (Leukemia) | 0.37 | [7] |
| Compound 7 | MCF7 (Breast) | 0.49 | [7] |
| Compound 30 | NCI-H322M (Lung) | 1.28 | [8] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO2 incubator.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
A key anticancer mechanism for some 2-phenylacrylonitrile derivatives, which can incorporate the propanolamine structure, is the inhibition of tubulin polymerization.[6] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.
Caption: Anticancer mechanism via tubulin inhibition.
Cardiovascular Effects
The parent structure, this compound, is a cornerstone of many beta-adrenergic receptor antagonists (beta-blockers).[1] These drugs are crucial in managing cardiovascular conditions like hypertension and angina. Their primary mechanism involves blocking the effects of adrenaline on beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. While the focus of this guide is on emerging antimicrobial and anticancer activities, it is important to acknowledge the well-established cardiovascular implications of this chemical class.
General Workflow for Synthesis and Screening
The discovery and development of novel this compound derivatives with therapeutic potential typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: General drug discovery workflow.
Conclusion
The this compound framework represents a versatile scaffold for the development of new therapeutic agents. While its role in cardiovascular medicine is well-established, emerging research continues to uncover potent antimicrobial and anticancer activities in its derivatives. This guide provides a foundational understanding of the screening methodologies and mechanisms of action for these promising compounds, serving as a valuable resource for researchers in the field of drug discovery and development. Further exploration of structure-activity relationships will be crucial in optimizing the efficacy and selectivity of these derivatives for various therapeutic targets.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Isopropylamino-1,2-propanediol | 6452-57-9 | Benchchem [benchchem.com]
- 3. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Modeling of 3-(Isopropylamino)propan-1-ol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Isopropylamino)propan-1-ol is a key chemical intermediate in the synthesis of several beta-blocker medications. Understanding its molecular interactions through computational modeling is crucial for optimizing the design of new, more effective pharmaceuticals. This technical guide provides a comprehensive overview of the computational methodologies used to model this compound, focusing on its interaction with beta-adrenergic receptors. This document details molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT) analysis, providing researchers with the foundational knowledge to conduct in silico investigations.
Introduction
This compound serves as a fundamental building block for a class of drugs known as beta-blockers, which are essential in treating cardiovascular diseases such as hypertension and angina pectoris.[1] The therapeutic effects of these drugs are mediated through their interaction with beta-adrenergic receptors. Computational modeling provides a powerful and cost-effective approach to study these interactions at a molecular level, enabling the prediction of binding affinities and the elucidation of binding mechanisms.[2] This, in turn, can accelerate the drug discovery process by identifying promising lead compounds for further experimental validation.[2]
This whitepaper will explore the primary computational techniques employed in the study of this compound and its derivatives. These methods include molecular docking to predict the binding pose and affinity of the ligand to its receptor, QSAR studies to correlate chemical structure with biological activity, and DFT for detailed analysis of the molecule's electronic properties.
Molecular Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in any computational study. These properties influence its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Reference |
| Molecular Formula | C6H15NO | [3] |
| Molecular Weight | 117.19 g/mol | [3] |
| CAS Number | 33918-15-9 | [3][4] |
| Boiling Point | 93-95°C / 20 Torr | [4] |
| Density | 0.9186 g/cm³ | [4] |
| SMILES | CC(C)NCCO | [3] |
Computational Modeling Methodologies
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the context of drug design, it is used to predict how a ligand, such as this compound or its derivatives, binds to the active site of a receptor, typically a protein.
-
Receptor Preparation:
-
Obtain the 3D structure of the target beta-adrenergic receptor (e.g., from the Protein Data Bank - PDB).
-
Remove water molecules and any existing ligands from the crystal structure.
-
Add hydrogen atoms to the protein structure.
-
Define the binding site or "grid box" around the active site of the receptor.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software.
-
Perform energy minimization of the ligand structure to obtain a low-energy conformation.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina, Glide, PyRx) to dock the prepared ligand into the defined binding site of the receptor.
-
The program will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues using software like PyMOL or Discovery Studio Visualizer.
-
The following table presents hypothetical binding affinity data for a series of propanolamine derivatives, including this compound, docked against a beta-2 adrenergic receptor model.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -5.8 | Asp113, Asn312 |
| Propranolol | -8.5 | Asp113, Ser204, Asn312 |
| Metoprolol | -7.9 | Asp113, Ser207, Tyr308 |
| Carvedilol | -9.2 | Asp113, Ser204, Phe290 |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[5] These models are used to predict the activity of new compounds and to understand which molecular properties are important for activity.
-
Dataset Preparation:
-
Compile a dataset of molecules with known biological activity (e.g., IC50 values) against the target receptor.
-
Align the 3D structures of the molecules in the dataset.
-
-
Descriptor Calculation:
-
For each molecule, calculate molecular descriptors that quantify its physicochemical properties. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these descriptors are steric and electrostatic fields.
-
-
Model Generation and Validation:
-
Use statistical methods, such as Partial Least Squares (PLS) regression, to build a mathematical relationship between the descriptors and the biological activity.
-
Validate the model using internal (cross-validation) and external validation (a separate test set of molecules).[6]
-
-
Interpretation:
-
Visualize the results as contour maps to identify regions around the molecules where changes in steric or electrostatic properties would increase or decrease activity.
-
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7][8] It can be used to calculate a wide range of molecular properties, including optimized geometry, electronic energies, and reactivity descriptors.
-
Input File Preparation:
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Follow with a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface.
-
-
Property Calculation:
| Parameter | Value |
| Total Energy (Hartree) | -367.123 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | 1.54 |
| HOMO-LUMO Gap (eV) | 7.75 |
| Dipole Moment (Debye) | 2.34 |
Visualizations
Signaling Pathway of Beta-Adrenergic Receptors
Caption: Generalized signaling pathway of a G-protein coupled beta-adrenergic receptor.
Molecular Docking Workflow
Caption: A streamlined workflow for performing molecular docking studies.
QSAR Model Development Logic
Caption: Logical flow for the development and validation of a QSAR model.
Conclusion
The computational modeling of this compound and its analogs provides invaluable insights for modern drug discovery. Techniques such as molecular docking, QSAR, and DFT analysis allow for the rapid and efficient screening of potential drug candidates, the optimization of lead compounds, and a deeper understanding of the molecular mechanisms of drug action. The protocols and data presented in this whitepaper serve as a guide for researchers to apply these powerful in silico tools in their own drug development pipelines. While computational methods are a powerful guide, it is important to note that in silico studies cannot replace in vitro or in vivo testing, but rather complement and guide these experimental efforts.[10]
References
- 1. 3-Isopropylamino-1,2-propanediol | 6452-57-9 | Benchchem [benchchem.com]
- 2. jmps.crsp.dz [jmps.crsp.dz]
- 3. 33918-15-9|this compound|BLD Pharm [bldpharm.com]
- 4. biosynce.com [biosynce.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Computational Modeling of Gold Nanoparticle Interacting with Molecules of Pharmaceutical Interest in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 10. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
Methodological & Application
Synthesis of 3-(Isopropylamino)propan-1-ol from Glycidol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-(isopropylamino)propan-1-ol from the epoxide precursor, glycidol. The primary synthetic route involves the nucleophilic ring-opening of the glycidol epoxide ring by isopropylamine. This reaction is a fundamental process in the synthesis of various β-amino alcohols, which are crucial building blocks in the pharmaceutical industry, notably as intermediates for beta-blockers.[1] This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes tabulated data for reagents and expected outcomes.
Introduction
This compound is a key synthetic intermediate. The synthesis from glycidol, a readily available chiral building block, offers a direct and efficient route to this important amino alcohol. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of isopropylamine attacks one of the carbon atoms of the epoxide ring. This ring-opening is regioselective, with the nucleophile preferentially attacking the sterically less hindered carbon atom of the epoxide.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Glycidol | C₃H₆O₂ | 74.08 | 161-163 |
| Isopropylamine | C₃H₉N | 59.11 | 32.4 |
| This compound | C₆H₁₅NO | 133.19 | 93-95 / 20 Torr[2] |
Table 2: Experimental Parameters and Expected Results
| Parameter | Value |
| Molar Ratio (Glycidol:Isopropylamine) | 1 : 2 (or higher excess of amine) |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | Room Temperature (approx. 20-25°C) |
| Reaction Time | 18-24 hours |
| Expected Yield | > 80% (based on analogous reactions) |
| Purity (after distillation) | > 98% |
Experimental Protocol
Materials:
-
Glycidol (≥96%)
-
Isopropylamine (≥99%)
-
Methanol (anhydrous)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (for reactions at elevated temperatures, though not required for this protocol)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add isopropylamine followed by the chosen alcohol solvent (e.g., methanol). A typical molar excess of isopropylamine is used to favor the formation of the desired product and minimize side reactions.
-
Addition of Glycidol: While stirring the isopropylamine solution at room temperature, slowly add glycidol dropwise. The reaction is exothermic, so a slow addition rate is recommended to maintain control over the temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
After the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then taken up in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and washed with brine to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again on the rotary evaporator.
-
-
Purification:
-
Characterization: The purified product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and purification.
References
Application Notes and Protocols for the Synthesis of 3-(Isopropylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(isopropylamino)propan-1-ol, a secondary amino alcohol of interest in pharmaceutical and chemical research. The synthesis is achieved through the nucleophilic substitution reaction between 3-chloro-1-propanol and isopropylamine. This protocol outlines the reaction procedure, purification methods, and necessary safety precautions.
Introduction
This compound is a bifunctional organic molecule containing both a secondary amine and a primary alcohol functional group. Such structures are valuable building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients. The protocol described herein employs a straightforward and common method for the N-alkylation of a primary amine. The reaction involves the nucleophilic attack of isopropylamine on the electrophilic carbon of 3-chloro-1-propanol, leading to the formation of the desired secondary amino alcohol.[1] An excess of the amine is often used to drive the reaction to completion and to act as a base to neutralize the hydrogen chloride formed as a byproduct.
Reactant and Product Data
A summary of the physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |
| 3-Chloro-1-propanol | C₃H₇ClO | 94.54 | 160-164 | 1.132 | 627-30-5 |
| Isopropylamine | C₃H₉N | 59.11 | 32-34 | 0.689 | 75-31-0 |
| This compound | C₆H₁₅NO | 117.19 | 93-95 / 20 Torr | 0.9186 | 33918-15-9 |
Note: Data compiled from various chemical suppliers and databases.[2]
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
3.1. Materials and Reagents
-
3-Chloro-1-propanol (98% purity or higher)
-
Isopropylamine (99% purity or higher)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
3.2. Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-1-propanol (9.45 g, 0.1 mol).
-
Addition of Reactants: In a fume hood, carefully add isopropylamine (17.7 g, 0.3 mol, 3 equivalents) to the flask. The use of an excess of isopropylamine helps to drive the reaction and acts as a base. An inert solvent like ethanol (50 mL) can be used to facilitate the reaction, although using excess isopropylamine as the solvent is also possible.
-
Reaction Conditions: The reaction mixture is stirred and heated to reflux (approximately 60-70°C if ethanol is used as a solvent) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess isopropylamine and ethanol are removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in 100 mL of deionized water.
-
To neutralize the ammonium salt formed and to deprotonate the desired product, a 2 M aqueous solution of sodium hydroxide is added until the pH of the solution is basic (pH > 12).
-
The aqueous layer is then extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
The drying agent is removed by filtration.
-
The solvent (diethyl ether) is removed from the filtrate by rotary evaporation.
-
The crude product is then purified by vacuum distillation to yield pure this compound.[2]
-
3.3. Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Chloro-1-propanol is irritating to the eyes, respiratory system, and skin.
-
Isopropylamine is a flammable liquid and is corrosive.
-
Handle sodium hydroxide with care as it is highly corrosive.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Analytical Characterization of 3-(Isopropylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Isopropylamino)propan-1-ol is a primary amino alcohol of interest in pharmaceutical synthesis and development. As an intermediate or potential impurity, its precise characterization is critical for quality control and regulatory compliance. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of modern analytical techniques, including chromatography, spectroscopy, and thermal analysis.
Overall Analytical Workflow
The comprehensive characterization of this compound involves a multi-step process to confirm its identity, purity, and physical properties. The following workflow outlines the logical sequence of analysis.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and quantifying any related impurities.
High-Performance Liquid Chromatography (HPLC)
Due to its polar nature and lack of a strong UV chromophore, Hydrophilic Interaction Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) is a highly suitable method. A reversed-phase HPLC method with UV detection at low wavelengths is also a viable alternative.
Experimental Protocol: HILIC-CAD
-
Sample Preparation: Accurately weigh and dissolve the sample in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: An HPLC system equipped with a HILIC column and a Charged Aerosol Detector.
-
Chromatographic Conditions:
-
Column: Halo Penta HILIC (150 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile and 100 mM ammonium formate buffer (pH 3.2).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
CAD Settings: Nitrogen gas pressure at 35 psi.
-
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total peak area.
| Parameter | Value |
| Column Type | Halo Penta HILIC (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 85:15 (v/v) Acetonitrile:100 mM Ammonium Formate (pH 3.2) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | Charged Aerosol Detector (CAD) |
| Expected Retention Time | Dependent on the specific system, but expected to be in the early to mid-eluting region. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and structural information, making it ideal for identifying and quantifying volatile impurities. Due to the polar nature of this compound, derivatization is necessary to improve its volatility and chromatographic peak shape.
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial and dissolve it in 500 µL of a suitable aprotic solvent (e.g., acetonitrile, pyridine).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic and Spectrometric Conditions:
-
Column: 5% phenyl polymethylsiloxane fused-silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Identify the derivatized this compound peak by its retention time and mass spectrum. The mass spectrum of the silylated derivative is expected to show characteristic fragments.
| Parameter | Value |
| Derivatizing Agent | BSTFA with 1% TMCS |
| Column Type | 5% Phenyl Polymethylsiloxane (30m x 0.25mm, 0.25µm) |
| Oven Program | 60°C (2 min), then 10°C/min to 280°C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected m/z of Molecular Ion (derivatized) | M+ of the silylated derivative |
Spectroscopic Analysis
Spectroscopic methods are employed to confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
Data Analysis: Analyze the chemical shifts, multiplicities, and integrations of the signals to confirm the structure.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| (CH₃)₂CH- | ~1.1 | Doublet | 6H |
| -CH₂-CH₂OH | ~1.7 | Quintet | 2H |
| -NH-CH(CH₃)₂ | ~2.8 | Septet | 1H |
| -CH₂-NH- | ~2.9 | Triplet | 2H |
| -CH₂-OH | ~3.7 | Triplet | 2H |
| -OH, -NH | Variable | Broad Singlet | 2H |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| (CH₃)₂CH- | ~22 |
| -CH₂-CH₂OH | ~32 |
| -CH₂-NH- | ~48 |
| -NH-CH(CH₃)₂ | ~50 |
| -CH₂-OH | ~61 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed neat as a thin film between KBr plates or as a solid dispersion in a KBr pellet.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N bonds.
Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200-3600 | Broad, strong (alcohol) |
| N-H stretch | 3200-3500 | Medium (secondary amine) |
| C-H stretch | 2850-3000 | Strong (aliphatic) |
| N-H bend | 1550-1650 | Medium |
| C-O stretch | 1050-1150 | Strong (primary alcohol) |
| C-N stretch | 1020-1250 | Medium |
Thermal Analysis
Thermal analysis provides information on the physical properties of this compound, such as its melting point and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: A differential scanning calorimeter.
-
Thermal Program: Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset and peak temperatures of any endothermic or exothermic events.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the compound.
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrumentation: A thermogravimetric analyzer.
-
Thermal Program: Heat the sample from ambient temperature to approximately 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset of decomposition and the percentage of mass loss at different temperatures.
Thermal Properties Data
| Parameter | Value |
| Melting Point (DSC) | ~35 °C |
| Boiling Point | 185.9 °C at 760 mmHg[1] |
| Decomposition Onset (TGA) | Expected to be above the boiling point. |
| Flash Point | 67 °C[1] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for the comprehensive characterization of this compound.
References
Application Note: 1H NMR Spectroscopic Analysis of 3-(Isopropylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Isopropylamino)propan-1-ol is a chemical compound of interest in pharmaceutical and chemical synthesis. As a secondary amino alcohol, its structure presents characteristic features that can be elucidated using various analytical techniques. Among these, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a powerful tool for unambiguous structural confirmation and purity assessment. This application note provides a detailed protocol for the ¹H NMR analysis of this compound, including predicted spectral data and a workflow for structural assignment.
Predicted ¹H NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following table summarizes the predicted ¹H NMR data. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-a (CH₃) | ~ 1.1 | Doublet | ~ 6.5 | 6H |
| H-b (-CH₂-) | ~ 1.7 | Quintet | ~ 6.5 | 2H |
| H-c (-CH-) | ~ 2.8 | Septet | ~ 6.5 | 1H |
| H-d (-CH₂-) | ~ 2.9 | Triplet | ~ 6.5 | 2H |
| H-e (-CH₂-) | ~ 3.7 | Triplet | ~ 6.5 | 2H |
| H-f (-OH, -NH) | Variable | Broad Singlet | - | 2H |
Note: The chemical shifts of protons attached to heteroatoms (-OH and -NH) can be highly variable and are dependent on solvent, concentration, and temperature. They often appear as broad singlets and may exchange with deuterium in D₂O.
Experimental Protocol
This section outlines a standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Deuterium Oxide (D₂O)) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Probe: A standard 5 mm broadband or proton-optimized probe.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: A range of 0-12 ppm is generally sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing Parameters:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate all signals to determine the relative proton ratios.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for assigning the proton signals in the ¹H NMR spectrum to the molecular structure of this compound.
Application Note: HPLC Analysis of 3-(Isopropylamino)propan-1-ol Purity using Pre-column Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Isopropylamino)propan-1-ol is a primary amino alcohol used as a building block in the synthesis of various pharmaceutical compounds. The purity of this raw material is critical to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of such compounds. However, this compound lacks a strong ultraviolet (UV) chromophore, making its direct detection by HPLC with UV detectors challenging at low levels.
This application note details a robust reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method employs pre-column derivatization with dansyl chloride to introduce a chromophore, enabling sensitive and selective detection by UV. This protocol is designed for researchers, scientists, and professionals in drug development and quality control.
Principle of the Method
The analytical method is based on the reaction of the secondary amine group of this compound with dansyl chloride in an alkaline environment. This reaction forms a highly fluorescent and UV-active derivative, which can be readily separated and quantified by RP-HPLC. The increased hydrophobicity of the dansyl derivative enhances its retention on a C18 column.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard and sample
-
Dansyl chloride
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Water (HPLC grade or equivalent)
-
Isopropylamine (for impurity identification)
-
3-Chloro-1-propanol (for impurity identification)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM Sodium Bicarbonate in Water, pH adjusted to 9.5
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 40 |
| 20 | 90 |
| 25 | 90 |
| 26 | 40 |
| 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
100 mM Sodium Bicarbonate Buffer (pH 9.5): Dissolve 8.4 g of sodium bicarbonate in 1 L of water. Adjust the pH to 9.5 with 1 M sodium hydroxide.
-
Dansyl Chloride Solution (10 mg/mL): Dissolve 100 mg of dansyl chloride in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of 50:50 acetonitrile/water.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of 50:50 acetonitrile/water.
Derivatization Procedure
-
To 100 µL of the standard or sample solution in a microcentrifuge tube, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes in the dark.
-
After incubation, cool the solution to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10 µL of the filtered solution into the HPLC system.
Data Presentation
Potential Impurities
Based on common synthetic routes for this compound, the following potential impurities should be considered and monitored:
-
From Isopropylamine and 3-Chloro-1-propanol synthesis:
-
Unreacted Isopropylamine
-
Unreacted 3-Chloro-1-propanol
-
Bis(3-hydroxypropyl)isopropylamine (di-substituted byproduct)
-
-
From Isopropylamine and Acrolein synthesis followed by reduction:
-
Unreacted Isopropylamine
-
Residual intermediate enamine
-
Byproducts from the reduction step
-
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters for the dansyl derivative of this compound and its potential impurities.
| Compound | Expected Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Dansyl-Isopropylamine | ~ 8.5 | ~ 0.1 | ~ 0.3 |
| Dansyl-3-(Isopropylamino)propan-1-ol | ~ 12.2 | ~ 0.1 | ~ 0.3 |
| Dansyl-Bis(3-hydroxypropyl)isopropylamine | ~ 15.8 | ~ 0.2 | ~ 0.6 |
Note: The retention times are estimates and may vary depending on the specific column and HPLC system used. LOD and LOQ values are typical estimates and should be determined experimentally during method validation.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound purity.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
This application note provides a detailed protocol for the purity analysis of this compound by RP-HPLC with UV detection following pre-column derivatization with dansyl chloride. The method is sensitive, selective, and suitable for routine quality control in pharmaceutical development and manufacturing. The provided experimental details and data tables offer a comprehensive guide for researchers and scientists to implement this method in their laboratories. Method validation should be performed according to the relevant regulatory guidelines to ensure its suitability for the intended purpose.
References
Application Note: Identification of 3-(Isopropylamino)propan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and analysis of 3-(isopropylamino)propan-1-ol. Due to the polar nature of this amino alcohol, a derivatization step is crucial for enhancing volatility and improving chromatographic separation. This document provides a comprehensive protocol for derivatization, GC-MS analysis, and data interpretation, based on established methods for similar analytes.
Introduction
This compound is a chemical compound of interest in various fields, including pharmaceutical and chemical synthesis. Accurate and reliable identification is essential for quality control, metabolic studies, and impurity profiling. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the presence of polar functional groups (-OH and -NH) in this compound results in poor chromatographic performance, including peak tailing and low sensitivity.[1][2] To overcome these challenges, a derivatization step is employed to convert the polar analyte into a more volatile and thermally stable derivative.[1][2][3] This protocol outlines a silylation-based derivatization method followed by GC-MS analysis.
Experimental Protocols
I. Sample Preparation and Derivatization (Silylation)
This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent. BSTFA is a widely used reagent for the derivatization of compounds containing active hydrogens, such as those in hydroxyl and amino groups.[2]
Materials:
-
This compound standard
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
Anhydrous Hexane (extraction solvent)
-
Vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Aliquoting: Pipette a known volume or weight of the sample (or standard solution) into a clean, dry reaction vial.
-
Solvent Evaporation: If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the residue.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction (Optional): If necessary, the derivative can be extracted into a non-polar solvent like hexane for analysis.
-
Analysis: The derivatized sample is now ready for GC-MS analysis.
II. GC-MS Analysis
The following are recommended starting conditions for the GC-MS analysis of the silylated this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 20:1) or Splitless |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-500 |
| Scan Mode | Full Scan |
Data Presentation
The derivatization of this compound with BSTFA will result in the formation of a di-TMS derivative, where both the hydroxyl and amino protons are replaced by trimethylsilyl (TMS) groups.
Structure of Derivatized Analyte:
-
Analyte: this compound
-
Derivatized Analyte: 3-(N-trimethylsilyl-isopropylamino)propan-1-O-trimethylsilyl ether
Expected Quantitative Data:
| Parameter | Expected Value/Characteristic |
| Retention Time (RT) | Dependent on the specific GC conditions, but expected to be in the mid-range of the chromatogram. |
| Molecular Ion [M] | m/z = 261 (for the di-TMS derivative) |
| Key Fragment Ions (m/z) | Expected fragments would arise from the loss of methyl groups (m/z 246), cleavage of the TMS groups, and fragmentation of the carbon chain. A prominent ion at m/z 73 corresponding to the TMS group is expected. Based on the structure, other significant fragments may include ions resulting from alpha-cleavage adjacent to the nitrogen and oxygen atoms. |
| Limit of Detection (LOD) | To be determined experimentally through method validation. |
| Limit of Quantification (LOQ) | To be determined experimentally through method validation. |
Note: The mass spectral data for the structurally similar compound 3-amino-1-propanol can be found in the NIST database and may provide further insight into expected fragmentation patterns.[4]
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS identification of this compound.
Caption: Workflow for the GC-MS identification of this compound.
Conclusion
The proposed GC-MS method, incorporating a silylation derivatization step, provides a robust and reliable approach for the identification of this compound. The derivatization is essential to improve the volatility and chromatographic behavior of this polar analyte.[1][2] The provided experimental parameters serve as a starting point, and method optimization and validation are recommended to ensure performance for specific applications. This application note serves as a valuable resource for researchers and scientists involved in the analysis of this and structurally related compounds.
References
The Crucial Role of 3-(Isopropylamino)propan-1-ol in Beta-Blocker Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of 3-(isopropylamino)propan-1-ol and its conceptual precursor, isopropylamine, in the synthesis of a significant class of cardiovascular drugs: beta-blockers. The structural motif derived from this amino alcohol is fundamental to the pharmacological activity of many widely used beta-blockers, including propranolol, practolol, atenolol, and pindolol.
Introduction
Beta-adrenergic blocking agents, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. A significant number of these drugs share a common structural feature: a propanolamine side chain attached to an aromatic moiety. The synthesis of this side chain often involves the key intermediate, this compound, or the direct use of isopropylamine to open an epoxide ring precursor. This application note will detail the synthetic strategies, provide quantitative data, and present standardized protocols for the synthesis of several key beta-blockers.
Synthetic Overview
The general synthetic route to aryloxypropanolamine-based beta-blockers involves the reaction of a substituted phenol with an epoxide, typically epichlorohydrin, to form a glycidyl ether intermediate. Subsequent nucleophilic ring-opening of this epoxide with isopropylamine yields the desired beta-blocker. The chirality of the secondary alcohol in the propanolamine chain is crucial for pharmacological activity, with the (S)-enantiomer typically being the more active form.
Data Presentation
The following tables summarize quantitative data for the synthesis of various beta-blockers utilizing an isopropylamine-based synthetic step.
Table 1: Synthesis of Propranolol
| Parameter | Value | Reference |
| Starting Materials | 1-Naphthol, Epichlorohydrin, Isopropylamine | [1][2] |
| Solvent | Toluene, Dichloromethane | [1][2] |
| Catalyst | N,N-Diisopropylethylamine, Triethylamine | [1][2] |
| Reaction Temperature | 25-45°C | [1][2] |
| Reaction Time | 4-5.5 hours | [1][2] |
| Yield | 91.3% - 94.1% | [1][2] |
| Purity (HPLC) | 99.1% - 99.3% | [2] |
Table 2: Synthesis of (S)-Atenolol
| Parameter | Value | Reference |
| Starting Materials | (R)-4-(oxiran-2-ylmethoxy)phenylacetamide, Isopropylamine | [3] |
| Solvent | Water | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 48 hours | [3] |
| Overall Yield | 9.9% | [3] |
| Enantiomeric Excess | >99% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Propranolol Hydrochloride
This protocol is based on the reaction of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine.[1]
Materials:
-
3-(1-naphthyloxy)-1,2-epoxypropane
-
Isopropylamine
-
Toluene
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (for salt formation)
Procedure:
-
Dissolve 3-(1-naphthyloxy)-1,2-epoxypropane (1.0 eq) and isopropylamine (2.0 eq) in toluene.
-
Add N,N-diisopropylethylamine (0.25 eq) dropwise to the solution over 30 minutes.
-
Heat the reaction mixture to 45°C and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 5°C to precipitate the product.
-
Filter the solid and dry to obtain crude propranolol.
-
For the hydrochloride salt, dissolve the crude product in a suitable solvent and treat with hydrochloric acid.
-
Recrystallize the resulting salt to obtain pure propranolol hydrochloride.
Protocol 2: Synthesis of (S)-Atenolol
This protocol describes the synthesis of the enantiomerically pure (S)-atenolol from its corresponding chiral epoxide.[3]
Materials:
-
(R)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide
-
Isopropylamine
-
Water
Procedure:
-
Suspend (R)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (1.0 eq) in water.
-
Add isopropylamine to the suspension.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, isolate the product by filtration.
-
Wash the solid with water and dry to yield (S)-atenolol.
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows.
References
- 1. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-(Isopropylamino)propan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Isopropylamino)propan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purification of this compound, primarily focusing on vacuum distillation, a widely applicable method for purifying liquid compounds with moderate boiling points. An alternative method of recrystallization of a salt derivative is also discussed for achieving higher purity.
Data Presentation
A summary of the relevant physical and chemical properties of this compound is essential for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| CAS Number | 33918-15-9 | Unique identifier for the compound. |
| Molecular Formula | C6H15NO | Provides the elemental composition. |
| Molecular Weight | 117.19 g/mol | Used in stoichiometric calculations. |
| Boiling Point | 93-95 °C at 20 Torr[1] | A key parameter for purification by distillation. The reduced pressure indicates that vacuum distillation is the preferred method to avoid decomposition at higher temperatures. |
| Appearance | White to Almost white powder to lump[2] or yellow oil[3] | The physical state at room temperature can vary with purity. A colorless liquid or white solid is generally indicative of higher purity. |
| Purity (Commercial) | >98.0% (GC)[2] | Provides a baseline for the purity of the starting material and a target for the purification process. |
Experimental Workflows
Purification by Vacuum Distillation
This workflow outlines the primary method for purifying this compound.
References
Application of 3-(Isopropylamino)propan-1-ol in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Isopropylamino)propan-1-ol is a versatile bifunctional molecule containing both a secondary amine and a primary alcohol. While not currently a widely documented precursor in the synthesis of major commercial agrochemicals, its structural motifs—an N-isopropyl group and a propanol backbone—are present in several classes of active ingredients. This document explores the potential applications of this compound in the synthesis of novel fungicides, herbicides, and insecticides, providing hypothetical synthetic routes and detailed experimental protocols. The application notes are intended to serve as a guide for researchers in the design and synthesis of new agrochemical candidates.
Introduction
The search for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a constant endeavor in the agricultural sciences. Amino alcohols are a class of organic compounds that have found utility as building blocks in the synthesis of pharmaceuticals and, to some extent, agrochemicals.[1][] Their ability to participate in a variety of chemical transformations through both the amino and hydroxyl groups makes them attractive starting materials for creating diverse molecular scaffolds. This compound, in particular, offers a simple yet functional backbone that could be elaborated into more complex, biologically active molecules. This document outlines potential synthetic strategies for leveraging this precursor in the development of new agrochemicals.
Potential Applications in Fungicide Synthesis
The structural features of this compound make it a candidate for the synthesis of fungicides, particularly those that disrupt cell membrane integrity or other vital cellular processes in fungi. One potential application is in the synthesis of amino alcohol derivatives that mimic the structure of some known fungicides.
Proposed Synthesis of a Novel Carbamate Fungicide
A hypothetical synthetic pathway to a novel carbamate fungicide is outlined below. Carbamates are a known class of fungicides, and the N-isopropyl group is a feature of some successful active ingredients.
Reaction Scheme:
Caption: Proposed synthesis of a novel carbamate fungicide.
Experimental Protocol:
-
Materials: this compound, a substituted aryl isocyanate (e.g., 4-chlorophenyl isocyanate), dry toluene, and a nitrogen source.
-
Procedure:
-
To a stirred solution of this compound (1 equivalent) in dry toluene under a nitrogen atmosphere, add the substituted aryl isocyanate (1.05 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired carbamate fungicide candidate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation:
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity | >95% |
| Physical State | White to off-white solid |
Potential Applications in Herbicide Synthesis
The aminopropanol backbone can also be incorporated into herbicidal scaffolds. For instance, it could be used to synthesize derivatives of picolinic acid, a class of auxin-mimic herbicides.[3]
Proposed Synthesis of a Picolinamide Herbicide Candidate
The following workflow illustrates a potential route to a novel picolinamide herbicide.
Caption: Workflow for the synthesis of a picolinamide herbicide.
Experimental Protocol:
-
Activation of Picolinic Acid:
-
To a flask containing a substituted picolinic acid (1 equivalent), add thionyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in a dry, non-protic solvent such as dichloromethane (DCM).
-
In a separate flask, dissolve this compound (1.1 equivalents) and pyridine (1.2 equivalents) in DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the final picolinamide product.
-
Data Presentation:
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity | >98% |
| Physical State | Crystalline solid or viscous oil |
Potential Applications in Insecticide Synthesis
Amino alcohols have been explored as precursors for insecticides, often by derivatizing the hydroxyl group to form ethers or esters, and the amino group to form amides or other functionalities.[1][4][5][6][7]
Proposed Synthesis of a Novel Neonicotinoid Analogue
A hypothetical pathway to a neonicotinoid-like insecticide is presented, where the this compound moiety serves as a key building block.
Reaction Scheme:
Caption: Proposed synthesis of a neonicotinoid analogue.
Experimental Protocol:
-
Ether Formation:
-
Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in dry tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add a solution of this compound (1 equivalent) in dry THF dropwise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.1 equivalents) in dry THF.
-
Heat the reaction mixture to reflux for 8 hours.
-
Cool the reaction and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the intermediate ether by column chromatography.
-
-
Guanidine Formation:
-
To a solution of the purified ether intermediate (1 equivalent) in ethanol, add nitroguanidine (1.2 equivalents) and a base such as potassium carbonate.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the final neonicotinoid analogue.
-
Data Presentation:
| Parameter | Expected Value |
| Overall Yield | 30-50% |
| Purity | >95% |
| Physical State | Solid |
Conclusion
While direct applications of this compound in the synthesis of commercial agrochemicals are not extensively documented, its chemical structure presents significant potential for the development of new active ingredients. The proposed synthetic pathways for novel fungicides, herbicides, and insecticides are based on established chemical reactions and the known structure-activity relationships of existing agrochemicals. These application notes and protocols are intended to inspire and guide researchers in exploring the utility of this compound as a valuable building block in the discovery of next-generation crop protection agents. Further research and biological screening of the proposed derivatives are necessary to validate their efficacy and potential for commercial development.
References
- 1. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
Large-Scale Synthesis of 3-(Isopropylamino)propan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 3-(isopropylamino)propan-1-ol, a key intermediate in the pharmaceutical and fine chemical industries. The protocols outlined below are designed for scalability and are based on established chemical principles.
Overview of Synthetic Strategies
Two primary synthetic routes are viable for the large-scale production of this compound:
-
Route 1: Nucleophilic Substitution. This is a straightforward and widely used industrial method involving the reaction of a 3-halopropanol, typically 3-chloro-1-propanol, with isopropylamine. The reaction proceeds via a direct SN2 mechanism.
-
Route 2: Reductive Amination. This approach involves the reaction of 3-hydroxypropanal with isopropylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired product. This method can be advantageous as it avoids the use of halogenated intermediates.
The choice between these routes will depend on factors such as the availability and cost of starting materials, desired purity, and the specific equipment available for production.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data associated with the two main synthetic routes to provide a basis for comparison.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination |
| Starting Materials | 3-Chloro-1-propanol, Isopropylamine | 3-Hydroxypropanal, Isopropylamine, Reducing Agent |
| Typical Yield | 85-95% | 70-85% (estimated) |
| Purity | >98% | >97% |
| Reaction Time | 4-8 hours | 6-12 hours |
| Reaction Temperature | 60-100°C | 20-50°C |
| Key Advantages | High yield, well-established, uses readily available starting materials. | Avoids halogenated intermediates, can be a one-pot reaction. |
| Key Disadvantages | Use of a chlorinated intermediate, potential for side reactions (e.g., dialkylation). | 3-Hydroxypropanal is less stable and may require in-situ generation, requires a reducing agent. |
Experimental Protocols
Route 1: Nucleophilic Substitution of 3-Chloro-1-propanol with Isopropylamine
This protocol is adapted from established industrial processes for the synthesis of amino alcohols.
3.1. Materials and Reagents
-
3-Chloro-1-propanol (1.0 equivalent)
-
Isopropylamine (2.0-3.0 equivalents)
-
Sodium hydroxide (1.1 equivalents, for neutralization of HCl byproduct)
-
Water or a suitable solvent (e.g., ethanol)
-
Toluene (for extraction)
-
Anhydrous sodium sulfate (for drying)
3.2. Equipment
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
3.3. Procedure
-
Reaction Setup: Charge the reactor with isopropylamine and water (or ethanol). Begin agitation and cool the mixture to 10-15°C.
-
Addition of 3-Chloro-1-propanol: Slowly add 3-chloro-1-propanol to the reactor via the addition funnel, maintaining the temperature below 30°C. The reaction is exothermic.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Neutralization and Work-up: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide to neutralize the formed hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene. Separate the organic layer.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product with high purity.[1]
Route 2: Reductive Amination of 3-Hydroxypropanal with Isopropylamine
This protocol is a general procedure for reductive amination and should be optimized for specific large-scale equipment.
3.1. Materials and Reagents
-
3-Hydroxypropanal (1.0 equivalent) - may be generated in situ from acrolein hydration.[2]
-
Isopropylamine (1.2-1.5 equivalents)
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)
-
Methanol or other suitable solvent
-
Hydrochloric acid (for pH adjustment and work-up)
-
Sodium hydroxide (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
3.2. Equipment
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Hydrogenation apparatus (if using catalytic hydrogenation)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
3.3. Procedure
-
Imine Formation: Charge the reactor with 3-hydroxypropanal and methanol. Cool the mixture to 0-5°C. Slowly add isopropylamine, maintaining the low temperature. Stir the mixture for 1-2 hours to allow for imine formation.
-
Reduction:
-
With Sodium Borohydride: Slowly add sodium borohydride in portions, keeping the temperature below 20°C.
-
With Catalytic Hydrogenation: Transfer the imine solution to a hydrogenation reactor. Add a suitable catalyst (e.g., 5% Pd/C) and pressurize with hydrogen (typically 50-100 psi). Stir at room temperature until hydrogen uptake ceases.
-
-
Quenching and Work-up:
-
For Borohydride Reduction: Carefully add hydrochloric acid to quench the excess reducing agent and adjust the pH to acidic.
-
For Catalytic Hydrogenation: Filter off the catalyst.
-
-
Neutralization and Extraction: Neutralize the reaction mixture with a sodium hydroxide solution. Extract the product with ethyl acetate.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate and filter. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Logical relationship of synthesis routes.
Caption: Workflow for Nucleophilic Substitution.
References
Application Notes and Protocols: 3-(Isopropylamino)propan-1-ol as a Potential Reagent in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of 3-(Isopropylamino)propan-1-ol as a direct reagent in solid-phase synthesis is not well-documented in publicly available scientific literature based on current search findings. The following application notes and protocols are theoretical and proposed based on the known reactivity of analogous secondary amino alcohols in solid-phase applications, such as the formation of cleavable linkers. These protocols are intended to serve as a conceptual guide for research and development and have not been experimentally validated.
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the efficient assembly of peptides, oligonucleotides, and small molecules.[1] The success of SPS relies on the careful selection of solid supports, linkers, and reagents. While a vast array of reagents are commercially available, the exploration of novel molecules to expand the capabilities of SPS is an ongoing endeavor.
This document explores the theoretical application of this compound as a building block for a novel, cleavable linker system in solid-phase peptide synthesis (SPPS). Secondary amino alcohols, such as derivatives of serine and isoserine, have been reported as traceless, cleavable linkers that can be incorporated into peptides during solid-phase synthesis.[2] These linkers allow for the capture and subsequent release of synthesized peptides, a critical operation in the discovery of novel therapeutic agents.
The structure of this compound, featuring both a secondary amine and a primary alcohol, presents an opportunity to develop a new class of cleavable linkers. The proposed linker, tentatively named "IPAP-linker" (Isopropylamino Propanol Linker), could potentially be incorporated into a solid-phase synthesis workflow and subsequently cleaved under specific oxidative conditions.
Proposed Application: The IPAP-Linker as a Cleavable Linker System
We propose that this compound can be derivatized and attached to a solid support to serve as a cleavable linker. The secondary amine provides a point of attachment for the growing peptide chain, while the 1,3-amino alcohol motif suggests a potential cleavage mechanism via oxidation, analogous to the cleavage of other amino alcohols.[2]
Proposed Cleavage Mechanism:
The cleavage of the peptide from the IPAP-linker is hypothesized to occur via oxidative cleavage of the C-C bond adjacent to both the nitrogen and the oxygen of the propanolamine backbone, likely using a strong oxidizing agent like sodium periodate (NaIO₄). This would release the peptide with a modified C-terminus.
Theoretical Experimental Protocols
The following protocols are hypothetical and would require experimental validation and optimization.
Protocol 1: Synthesis and Immobilization of the IPAP-Linker
This protocol describes the theoretical steps to synthesize a functionalized IPAP-linker and attach it to a solid support.
-
Functionalization of this compound:
-
Protect the secondary amine of this compound with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate).
-
The primary alcohol can then be activated, for example, by conversion to a mesylate or tosylate, or reacted with a spacer molecule that has a functional group suitable for attachment to the resin (e.g., a carboxylic acid).
-
-
Attachment to Solid Support:
-
Swell a suitable resin (e.g., aminomethylated polystyrene resin) in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[3]
-
Couple the carboxylated IPAP-linker derivative to the aminomethyl resin using standard peptide coupling reagents such as HBTU/HATU in the presence of a base like diisopropylethylamine (DIPEA).
-
Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Dry the resin under vacuum.
-
Protocol 2: Solid-Phase Peptide Synthesis using the IPAP-Linker Resin
This protocol outlines the use of the hypothetical IPAP-linker functionalized resin for standard Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the IPAP-linker resin in DMF for 30-60 minutes in a reaction vessel.
-
Deprotection of the Linker's Amine: If the linker's amine is protected (e.g., with Boc), remove the protecting group using an appropriate deprotection solution (e.g., 20% trifluoroacetic acid (TFA) in DCM for Boc). Wash the resin thoroughly.
-
First Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the coupled amino acid. Wash the resin with DMF.
-
Subsequent Amino Acid Couplings: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 4.
-
Washing and Drying: Wash the final peptide-resin conjugate with DMF, DCM, and methanol, and dry under vacuum.
Protocol 3: Cleavage of the Peptide from the IPAP-Linker Resin
This protocol describes the theoretical oxidative cleavage of the peptide from the solid support.
-
Resin Swelling: Swell the dried peptide-resin in a suitable solvent system (e.g., a mixture of acetonitrile and water).
-
Oxidative Cleavage:
-
Prepare a solution of sodium periodate (NaIO₄) in water.
-
Add the NaIO₄ solution to the swollen resin (e.g., 5-10 equivalents relative to the resin loading).
-
Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress by taking small aliquots of the supernatant and analyzing by LC-MS.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with the cleavage solvent to ensure complete recovery of the peptide.
-
Combine the filtrates.
-
-
Purification: Purify the crude peptide from the cleavage solution using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified peptide by mass spectrometry and other analytical methods to confirm its identity and purity.
Data Presentation (Template)
As this is a theoretical application, no quantitative data can be presented. The following table is a template that researchers can use to record and compare their experimental results when investigating the utility of the proposed IPAP-linker.
| Experiment Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Notes |
| Linker Loading on Resin (mmol/g) | ||||
| Peptide Sequence | ||||
| Coupling Reagent | HBTU | HATU | COMU | |
| Cleavage Reagent | NaIO₄ | |||
| Cleavage Time (hours) | 1 | 2 | 4 | |
| Crude Peptide Yield (%) | ||||
| Crude Peptide Purity (%) | ||||
| Final Purified Yield (%) |
Visualizations
Caption: Workflow for the theoretical synthesis and immobilization of the IPAP-linker.
Caption: Overall workflow for SPPS and cleavage using the proposed IPAP-linker.
Conclusion
The application of this compound as a building block for a novel cleavable linker in solid-phase synthesis is a promising, yet theoretical, concept. The protocols and workflows presented here provide a foundational framework for researchers interested in exploring new reagents to expand the toolbox of solid-phase synthesis. Experimental validation is necessary to determine the feasibility, efficiency, and scope of this proposed application. Successful implementation could offer a new strategy for the synthesis and purification of peptides and other biomolecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Isopropylamino)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(isopropylamino)propan-1-ol. The following information is designed to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the reductive amination of 3-aminopropan-1-ol with acetone. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.
Q2: What are the typical reducing agents used in this synthesis, and how do they compare?
A2: Common reducing agents for this reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Sodium borohydride (NaBH₄) is a cost-effective and common choice, but it can also reduce the starting acetone if conditions are not optimized.
-
Sodium cyanoborohydride (NaBH₃CN) is milder and more selective for the imine intermediate, especially at a slightly acidic pH. However, it can produce toxic cyanide byproducts, requiring careful handling and workup procedures.[1]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is also a mild and selective reagent that is often used in aprotic solvents and can be a good alternative to NaBH₃CN to avoid cyanide-related safety concerns.
Q3: Why is my reaction yield consistently low?
A3: Low yields can stem from several factors. Incomplete imine formation is a common issue. This can be due to suboptimal pH, the presence of excess water, or insufficient reaction time. Additionally, side reactions such as the reduction of acetone to isopropanol by the reducing agent or over-alkylation of the amine can consume starting materials and reduce the yield of the desired product.
Q4: I am observing multiple spots on my TLC plate. What are the likely byproducts?
A4: The presence of multiple spots on a TLC plate suggests a mixture of products. Common byproducts in the synthesis of this compound include:
-
Unreacted 3-aminopropan-1-ol.
-
Isopropanol, from the reduction of acetone.
-
The intermediate imine, if the reduction is incomplete.
-
Over-alkylated tertiary amine products.
-
Potentially, aldol condensation products of acetone if basic conditions are used.
Q5: How can I effectively purify the final product?
A5: this compound is a polar molecule, which can make purification by standard silica gel chromatography challenging. Techniques that can be employed include:
-
Distillation under reduced pressure: This is an effective method for separating the product from less volatile impurities.
-
Column chromatography: If chromatography is necessary, using a more polar solvent system or a modified stationary phase can improve separation. For instance, adding a small amount of triethylamine or ammonia to the eluent can help reduce tailing on silica gel.
-
Acid-base extraction: The basic nature of the amine allows for purification by extracting it into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to re-extract the purified amine into an organic solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Imine Formation: The equilibrium for imine formation may not be favorable. | - Ensure the reaction is run under slightly acidic conditions (pH 5-6) to catalyze imine formation. - Use a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards the imine. - Increase the reaction time for imine formation before adding the reducing agent. |
| Decomposition of Reducing Agent: The reducing agent may have degraded due to improper storage or handling. | - Use a fresh batch of the reducing agent. - Add the reducing agent portion-wise to maintain its concentration throughout the reaction. | |
| Incorrect Stoichiometry: The ratio of reactants may not be optimal. | - Use a slight excess of acetone to ensure complete consumption of the primary amine. - Ensure at least a stoichiometric amount of the reducing agent is used relative to the imine. | |
| Formation of Significant Byproducts | Reduction of Acetone: The reducing agent is reducing the ketone starting material. | - Choose a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. - Add the reducing agent after allowing sufficient time for imine formation. |
| Over-alkylation: The product secondary amine reacts further to form a tertiary amine. | - Use a stoichiometric amount or only a slight excess of acetone. - A stepwise procedure of first forming the imine and then adding the reducing agent can sometimes minimize this. | |
| Difficult Purification | Product is too Polar for Standard Chromatography: The amino alcohol functionality leads to strong interaction with silica gel. | - Consider vacuum distillation as the primary purification method. - If using column chromatography, try a reverse-phase column or add a basic modifier (e.g., 1% triethylamine) to the eluent. - Utilize an acid-base extraction workup to isolate the amine product. |
Experimental Protocols
Representative Protocol: Reductive Amination of 3-Aminopropan-1-ol with Acetone
This protocol is a representative method and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
3-Aminopropan-1-ol
-
Acetone
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
4Å Molecular sieves (optional)
Procedure:
-
To a round-bottom flask, add 3-aminopropan-1-ol (1.0 eq) and anhydrous methanol.
-
Add acetone (1.1 eq) to the solution. If desired, add activated 4Å molecular sieves to aid in water removal.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 1 M NaOH until the pH is >10.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound via reductive amination.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: Optimizing Reaction Conditions for 3-(Isopropylamino)propan-1-ol
Welcome to the technical support center for the synthesis of 3-(Isopropylamino)propan-1-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary synthetic routes for this compound:
-
N-alkylation of Isopropylamine: This involves the reaction of isopropylamine with a 3-halopropanol (e.g., 3-chloropropan-1-ol) or another propanol derivative with a good leaving group at the 3-position. A base is typically required to neutralize the acid formed during the reaction.[1][2]
-
Reductive Amination: This is an alternative method that can prevent over-alkylation.[3][4] It involves the reaction of isopropylamine with a suitable carbonyl compound, such as 3-hydroxypropanal or a related precursor, to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[4][5][6]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may originate from starting materials, side reactions, or degradation. These can include:
-
Unreacted starting materials (e.g., isopropylamine, 3-chloropropan-1-ol).
-
Over-alkylation product: Di-(3-hydroxypropyl)isopropylamine, the tertiary amine formed from the reaction of the product with another molecule of the alkylating agent.[3]
-
Byproducts from the base or solvent.
-
In the reductive amination route, unreacted carbonyl compounds or byproducts from the reducing agent.
Q3: How can I purify the final product?
A3: Purification of aminopropanols can be achieved through several methods:
-
Distillation: Due to its relatively high boiling point, vacuum distillation is the preferred method to purify this compound.[7][8]
-
Crystallization of a Salt: The product can be converted to a salt, such as the hydrochloride or oxalate salt, which can then be purified by crystallization from a suitable solvent.[9] The purified salt can then be neutralized to obtain the free base.
-
Column Chromatography: While possible, the polar nature of the amino alcohol can lead to tailing on silica gel. Using a modified eluent system, such as dichloromethane:methanol with a small amount of ammonium hydroxide, can improve separation.
Troubleshooting Guides
Guide 1: N-Alkylation of Isopropylamine with 3-Chloropropan-1-ol
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Many N-alkylation reactions require heating to proceed at a reasonable rate. Monitor for potential decomposition at higher temperatures.[1] |
| Weak Base | The base is crucial for neutralizing the HCl formed. If the reaction is slow, consider using a stronger base. Common bases include K₂CO₃, Cs₂CO₃, or triethylamine. For less reactive systems, stronger bases like NaH or K-tert-butoxide might be necessary.[1] |
| Inappropriate Solvent | The choice of solvent can significantly affect the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for this type of reaction.[1] |
| Poor Quality of Reagents | Ensure that the starting materials, especially 3-chloropropan-1-ol, are of high purity and free from inhibitors. |
Issue 2: Formation of Significant Amounts of Tertiary Amine (Over-alkylation)
| Potential Cause | Troubleshooting Steps |
| High Concentration of Alkylating Agent | The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation.[3] Use a large excess of isopropylamine relative to 3-chloropropan-1-ol to statistically favor mono-alkylation.[3] |
| Rapid Addition of Alkylating Agent | Add the 3-chloropropan-1-ol slowly to the reaction mixture (e.g., using a syringe pump) to maintain its low concentration, thereby reducing the likelihood of the product reacting further.[3] |
| High Reaction Temperature | While higher temperatures can increase the reaction rate, they can also promote over-alkylation. Try running the reaction at a lower temperature for a longer period. |
Guide 2: Reductive Amination
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | Imine formation is often pH-dependent. The reaction may require slightly acidic conditions to facilitate the dehydration step.[5] A small amount of acetic acid can be added as a catalyst.[10] |
| Decomposition of Starting Materials | The carbonyl compound (e.g., 3-hydroxypropanal) may be unstable. Consider using a more stable precursor or generating it in situ. |
| Incorrect Reducing Agent | The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are effective because they selectively reduce the imine in the presence of the carbonyl starting material.[4] NaBH₄ may reduce the carbonyl compound before imine formation.[5] |
| Presence of Water | Ensure anhydrous conditions, as water can interfere with both imine formation and the hydride reducing agent. |
Data Presentation
Table 1: Effect of Reaction Parameters on the N-Alkylation of Isopropylamine
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Isopropylamine (equivalents) | 1.2 | 5.0 | 1.2 | 1.2 |
| Base | K₂CO₃ | K₂CO₃ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Acetonitrile | Acetonitrile | Acetonitrile | DMF |
| Temperature (°C) | 80 | 80 | 80 | 80 |
| Yield of this compound (%) | 45 | 85 | 65 | 55 |
| Purity (%) | 70 (significant over-alkylation) | 95 | 75 | 72 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isopropylamine (5 equivalents) and a suitable solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate (1.5 equivalents).
-
Slowly add 3-chloropropan-1-ol (1 equivalent) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and monitor the reaction progress using TLC or GC.
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Reductive Amination (One-Pot)
-
To a reaction vessel, add 3-hydroxypropanal (1 equivalent), isopropylamine (1.2 equivalents), and a suitable solvent like methanol.
-
Add a few drops of glacial acetic acid to catalyze imine formation.[10]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in the same solvent.
-
Slowly add the sodium borohydride solution to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield in N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 8. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 9. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-(Isopropylamino)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Isopropylamino)propan-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the reductive amination of 3-aminopropan-1-ol with acetone.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or ¹H NMR. - Verify the quality and reactivity of the reducing agent. Older or improperly stored reducing agents may have reduced activity. - Optimize the reaction temperature. While room temperature is often sufficient, gentle heating may be required for some reducing agents, but be cautious of increased side reactions. |
| Suboptimal pH for imine formation. | The formation of the imine intermediate is often pH-dependent. For reductive aminations using sodium cyanoborohydride, maintaining a mildly acidic pH (around 5-6) can be beneficial. This can be achieved by the addition of a small amount of a weak acid like acetic acid. | |
| Loss of product during workup and purification. | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Optimize the purification method. If using distillation, ensure the vacuum is adequate to prevent thermal decomposition. If using column chromatography, select a suitable solvent system to achieve good separation. | |
| Presence of Unreacted 3-Aminopropan-1-ol | Insufficient amount of acetone. | Use a slight excess of acetone (e.g., 1.1 to 1.5 equivalents) to drive the imine formation to completion. |
| Incomplete reduction of the imine intermediate. | - Ensure a sufficient molar equivalent of the reducing agent is used. - Allow for adequate reaction time after the addition of the reducing agent. | |
| Formation of 3-(Diisopropylamino)propan-1-ol (Tertiary Amine) | The desired product, a secondary amine, reacts further with acetone. | This is a common side reaction in reductive aminations. To minimize its formation: - Use a stoichiometry with 3-aminopropan-1-ol in slight excess relative to acetone. - Add the reducing agent as soon as the imine formation is deemed complete to reduce the intermediate before it can react further. - Maintain a lower reaction temperature. |
| Presence of Isopropanol | Reduction of the acetone starting material by the reducing agent. | This is more likely to occur with less selective reducing agents like sodium borohydride. - Use a more selective reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, which preferentially reduce the iminium ion over the ketone. - Add the reducing agent portion-wise to control the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and efficient method is the reductive amination of 3-aminopropan-1-ol with acetone. This reaction proceeds via the formation of an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine.
Q2: What are the primary side reactions to be aware of in this synthesis?
A2: The main side reactions include:
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Over-alkylation: The product, this compound, can react further with acetone to form the tertiary amine, 3-(diisopropylamino)propan-1-ol.
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Reduction of Acetone: The reducing agent can reduce the acetone starting material to isopropanol.
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Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 3-aminopropan-1-ol and acetone in the final product.
Q3: Which reducing agent is best suited for this reaction?
A3: The choice of reducing agent is critical for maximizing the yield of the desired product and minimizing side reactions.
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Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. However, it can also reduce the acetone starting material, leading to the formation of isopropanol as a byproduct. To mitigate this, the imine should be allowed to form completely before the addition of NaBH₄.
-
Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the ketone starting material at neutral or slightly acidic pH.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is a good alternative to NaBH₃CN, especially when avoiding cyanide-containing reagents is desirable.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting materials, product, and volatile side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of starting material signals and the appearance of product signals in the reaction mixture.
Q5: What are the recommended purification methods for this compound?
A5: The product is a liquid at room temperature and can be purified by:
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Distillation: Vacuum distillation is a suitable method for purifying the product on a larger scale.
-
Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel can be employed. A solvent system such as a mixture of dichloromethane and methanol with a small amount of triethylamine can be effective.
Data Presentation
| Reducing Agent | Stoichiometry (3-aminopropan-1-ol : Acetone) | pH | Expected Yield of this compound | Key Side Products and Expected Levels |
| Sodium Borohydride | 1 : 1.2 | Neutral | Moderate to Good | - Isopropanol (up to 10%) - 3-(Diisopropylamino)propan-1-ol (up to 5%) |
| Sodium Cyanoborohydride | 1 : 1.1 | Mildly Acidic (pH 5-6) | Good to Excellent | - Isopropanol (low, <2%) - 3-(Diisopropylamino)propan-1-ol (low, <3%) |
| Sodium Triacetoxyborohydride | 1 : 1.1 | Neutral | Good to Excellent | - Isopropanol (very low, <1%) - 3-(Diisopropylamino)propan-1-ol (low, <3%) |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Amination
This protocol provides a general methodology. Researchers should optimize the conditions based on their specific laboratory setup and desired purity.
Materials:
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3-Aminopropan-1-ol
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Acetone
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Methanol (or another suitable solvent)
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Sodium Borohydride (or Sodium Cyanoborohydride/Sodium Triacetoxyborohydride)
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Acetic Acid (optional, for pH adjustment)
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Dichloromethane (or other extraction solvent)
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Magnesium Sulfate
Procedure:
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Imine Formation:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopropan-1-ol (1.0 equivalent) in methanol.
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Add acetone (1.1-1.2 equivalents) to the solution.
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If using a pH-sensitive reducing agent like NaBH₃CN, adjust the pH to 5-6 with a few drops of glacial acetic acid.
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Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.
-
-
Reduction:
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Cool the reaction mixture in an ice bath.
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Slowly add the reducing agent (e.g., Sodium Borohydride, 1.5 equivalents) portion-wise, keeping the temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
-
Workup:
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Add water to dissolve the inorganic salts and then extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Mandatory Visualization
Caption: Reaction scheme for the synthesis of this compound and associated side reactions.
Technical Support Center: 3-(Isopropylamino)propan-1-ol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(Isopropylamino)propan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is my purified this compound showing low purity by GC or HPLC analysis?
Answer: Low purity after purification can stem from several factors related to the chosen purification method and the nature of the impurities.
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Ineffective Purification Method: The selected method may not be suitable for removing the specific impurities present in your crude material. For instance, distillation is effective for separating compounds with significantly different boiling points but may not resolve structurally similar impurities.
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Presence of Co-eluting Impurities in Chromatography: In HPLC or GC, impurities may have similar retention times to this compound, leading to co-elution and inaccurate purity assessment.
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Thermal Degradation: If using distillation, the high temperatures required, even under vacuum, can cause decomposition of the amino alcohol, generating new impurities.
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Incomplete Removal of Starting Materials or By-products: The purification process may not have been efficient enough to remove all unreacted starting materials (e.g., 3-chloropropan-1-ol, isopropylamine) or reaction by-products.
Solutions:
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Method Optimization: Re-evaluate your purification strategy. If distillation fails, consider column chromatography or crystallization.
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Chromatography Adjustments: For HPLC, modify the mobile phase composition, gradient, or stationary phase to improve resolution. For GC, optimize the temperature program.
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Gentler Distillation: Ensure you are using a high-vacuum system to lower the boiling point and minimize thermal stress. The boiling point of this compound is reported to be 93-95°C at 20 Torr.[1]
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Recrystallization: Attempt to purify the compound by crystallization, which can be highly effective at removing minor impurities.
Question: I'm observing significant tailing of my compound peak during silica gel column chromatography. What can I do to improve the peak shape?
Answer: Peak tailing is a common issue when purifying amines on silica gel. This is due to the interaction between the basic amino group and the acidic silanol groups on the silica surface.[2]
Solutions:
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Use a Modified Eluent: Add a basic modifier to your mobile phase to compete with your compound for the active sites on the silica gel.
-
Use a Different Stationary Phase:
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Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[2]
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Deactivated Silica Gel: You can pre-treat the silica gel with a base before packing the column to reduce its acidity.[2]
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Reverse-Phase Chromatography (C18): If applicable to your compound's polarity, this can be an effective alternative.
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Question: My this compound seems to be decomposing during vacuum distillation, resulting in a low yield and discolored distillate. How can I prevent this?
Answer: Thermal decomposition is a known challenge for amino alcohols due to their relatively high boiling points.
Solutions:
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Ensure a High Vacuum: Use a high-performance vacuum pump to achieve the lowest possible pressure. This will significantly lower the boiling point and reduce the required heating temperature.
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Minimize Heating Time: Heat the distillation flask rapidly to the distillation temperature and collect the product as quickly as possible. Prolonged heating, even at a lower temperature, can lead to decomposition.[2]
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Use an Inert Atmosphere: If oxidation is a concern, perform the distillation under an inert atmosphere of nitrogen or argon.[2]
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Short-Path Distillation: For small-scale purifications, a short-path distillation apparatus minimizes the distance the vapor has to travel, which can reduce decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Common impurities can originate from the synthetic route used. For example, if synthesized from 3-chloropropan-1-ol and isopropylamine, potential impurities include:
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Unreacted starting materials: 3-chloropropan-1-ol and isopropylamine.
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Over-alkylation products: Bis(3-hydroxypropyl)isopropylamine.
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Elimination by-products.
If synthesized via reductive amination of 3-hydroxypropanal with isopropylamine, impurities could include:
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Unreacted starting materials.
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The intermediate imine.
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By-products from side reactions of the aldehyde.
Q2: What are the recommended analytical methods for determining the purity of this compound?
A2: The most common methods for purity analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
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GC: Suitable for analyzing this volatile compound. A Flame Ionization Detector (FID) is commonly used. Impurity profiling can be achieved using a GC-MS system.[3][4]
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HPLC: A reversed-phase HPLC method is generally suitable for polar compounds like amino alcohols.[5] Due to the lack of a strong UV chromophore, detection at low wavelengths (e.g., 210 nm) or the use of a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) may be necessary.
Q3: I am struggling to induce crystallization of this compound. What techniques can I try?
A3: Inducing crystallization can be challenging. Here are several techniques to attempt:[2]
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.
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Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution.
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Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an "antisolvent," e.g., hexane for a polar compound) to a concentrated solution of your compound in a solvent in which it is soluble.
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Salt Formation: Consider forming a salt of the amine (e.g., hydrochloride or tartrate salt) which may have better crystallization properties.[6]
Data Presentation
The following table summarizes the expected performance of different purification techniques for amino alcohols, which can be extrapolated to this compound.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | >97% | 70-95% | Effective for removing non-volatile or very low-boiling impurities. Good for larger scales. | Not effective for separating impurities with similar boiling points. Risk of thermal decomposition.[2] |
| Column Chromatography | >98% | 60-90% | High resolution for separating closely related impurities. | Can be time-consuming and require large volumes of solvent. Potential for compound degradation on acidic silica.[2] |
| Crystallization | >99% | 50-80% | Can provide very high purity material. Scalable. | Finding a suitable solvent can be challenging. Yield can be lower due to solubility in the mother liquor.[2] |
Note: The values in this table are estimates based on the purification of similar amino alcohol compounds and may vary for this compound.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the purification of this compound. Note: These are starting points and may require optimization.
Protocol 1: Vacuum Distillation
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Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a temperature controller.
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Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
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Vacuum Application: Gradually apply vacuum to the system.
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Heating: Once a stable, low pressure is achieved, begin heating the distillation flask.
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Fraction Collection: Collect the fraction that distills at the expected boiling point (e.g., around 93-95°C at 20 Torr).[1] Monitor the temperature closely to avoid collecting impurities with different boiling points.
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Completion: Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Column Chromatography on Silica Gel
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
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Column Packing: Pour the slurry into the chromatography column and allow the silica to pack, draining the excess solvent until it is level with the top of the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.
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Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A common eluent system for amino alcohols is a gradient of methanol in dichloromethane with 0.5-1% triethylamine to prevent tailing.[2]
-
Fraction Collection: Collect fractions and analyze them by TLC or another appropriate method to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Crystallization
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Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable hot solvent in which it is highly soluble. Common solvents for the crystallization of amino alcohols include ethanol, isopropanol, or mixtures such as hexane/ethyl acetate or hexane/acetone.[7]
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
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Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate common workflows and logical relationships in the purification and analysis of this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for chromatography peak tailing.
References
Identification of byproducts in 3-(Isopropylamino)propan-1-ol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(isopropylamino)propan-1-ol. The information addresses common issues related to byproduct formation during synthesis and provides analytical methods for impurity identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most common synthetic routes are:
-
Reductive Amination: The reaction of 3-aminopropanol with acetone in the presence of a reducing agent.
-
N-alkylation: The reaction of isopropylamine with a 3-halopropanol, such as 3-chloro-1-propanol.
Q2: What are the primary byproducts I should expect in the synthesis of this compound?
A2: The primary byproducts depend on the synthetic route. For reductive amination, the main impurity is often the tertiary amine formed by over-alkylation. For the N-alkylation route, dialkylation is also a common side reaction. Unreacted starting materials are also common impurities in both methods.
Q3: My purification of this compound by silica gel chromatography is showing significant tailing. What can I do to improve this?
A3: Tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amino group and the acidic silica surface. To mitigate this, you can:
-
Use a modified eluent: Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to your eluent system (e.g., 1-2%).
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina.
Q4: I am observing unexpected peaks in my GC-MS or HPLC analysis. What could they be?
A4: Unexpected peaks could be a variety of species. Besides the common byproducts listed in the troubleshooting guides, consider the possibility of impurities from your starting materials or solvents. For example, if your 3-chloropropanol was synthesized from 1,3-propanediol, you might have residual diol or dichloropropane. It is also possible that isomers are formed, for instance through an epoxide intermediate in the N-alkylation reaction.[1]
Troubleshooting Guides
Byproduct Identification in Reductive Amination Synthesis
This guide focuses on identifying byproducts from the synthesis of this compound via reductive amination of 3-aminopropanol and acetone.
Diagram of Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination and subsequent byproduct identification.
Table of Potential Byproducts and their Identification
| Potential Byproduct | Structure | Expected Mass (m/z) | Key Analytical Observations |
| Unreacted 3-Aminopropanol | HO-(CH₂)₃-NH₂ | 75.11 | Elutes early in reverse-phase HPLC. Characteristic fragments in GC-MS. |
| Tertiary Amine (Over-alkylation product) | HO-(CH₂)₃-N(iPr)-(CH₂)₃-OH | 191.30 | Higher boiling point and longer retention time than the product. Molecular ion peak at m/z 191 in GC-MS. |
| Diacetone Alcohol | (CH₃)₂C(OH)CH₂C(O)CH₃ | 116.16 | From self-condensation of acetone, may be present if reaction conditions are not optimized. |
Byproduct Identification in N-Alkylation Synthesis
This guide focuses on identifying byproducts from the synthesis of this compound via N-alkylation of isopropylamine with 3-chloro-1-propanol.
Diagram of N-Alkylation and Impurity Analysis Logic
Caption: Logical workflow for identifying and mitigating impurities in the N-alkylation synthesis of this compound.
Table of Potential Byproducts and their Identification
| Potential Byproduct | Structure | Expected Mass (m/z) | Key Analytical Observations |
| Unreacted Isopropylamine | (CH₃)₂CHNH₂ | 59.11 | Highly volatile, may be removed during work-up. |
| Unreacted 3-Chloro-1-propanol | Cl-(CH₂)₃-OH | 94.54 | Can be detected by GC-MS. |
| Dialkylated Tertiary Amine | HO-(CH₂)₃-N(iPr)-(CH₂)₃-OH | 191.30 | Higher boiling point and longer retention time. Molecular ion peak at m/z 191 in GC-MS. |
| 1,3-Dichloropropane | Cl-(CH₂)₃-Cl | 112.99 | Potential impurity from the synthesis of 3-chloro-1-propanol. |
| 1,3-Propanediol | HO-(CH₂)₃-OH | 76.09 | Unreacted starting material from 3-chloro-1-propanol synthesis. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of 3-aminopropanol (1.0 eq.) in a suitable solvent (e.g., methanol), add acetone (1.0-1.2 eq.).
-
Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: General Procedure for N-Alkylation
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Reaction Setup: In a sealed vessel, combine isopropylamine (2.0-3.0 eq.) and 3-chloro-1-propanol (1.0 eq.) in a suitable solvent (e.g., ethanol). Add a base such as potassium carbonate (K₂CO₃) (1.0-1.5 eq.).
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess isopropylamine. The resulting crude product can be purified by vacuum distillation or column chromatography.
Protocol 3: GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Oven Program:
-
Initial temperature: 50-70 °C, hold for 2 minutes.
-
Ramp: 10-15 °C/min to 250-280 °C.
-
Hold: 5-10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-400.
Protocol 4: HPLC Method for Purity Determination
-
Instrumentation: High-performance liquid chromatograph with a UV or charged aerosol detector (CAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of aqueous buffer (e.g., ammonium formate) and acetonitrile or methanol. Due to the polar nature of the analyte and byproducts, a hydrophilic interaction chromatography (HILIC) column may provide better retention and separation.[2]
-
Flow Rate: 1.0 mL/min.
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Detector: UV detection at a low wavelength (e.g., 200-210 nm) or CAD for universal detection.[2]
Disclaimer: The information provided is intended for research and development purposes only. All experimental procedures should be conducted in a suitable laboratory setting with appropriate safety precautions.
References
Improving the regioselectivity of 3-(Isopropylamino)propan-1-ol synthesis
Welcome to the Technical Support Center for the synthesis of 3-(Isopropylamino)propan-1-ol. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the regioselectivity of this important synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common laboratory-scale synthetic routes start from readily available 3-carbon building blocks:
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Nucleophilic Substitution: The reaction of isopropylamine with a 3-halopropan-1-ol, typically 3-chloropropan-1-ol. This route is often preferred for achieving high regioselectivity towards the desired product.
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Epoxide Ring-Opening: The reaction of isopropylamine with propylene oxide. This reaction can produce a mixture of two regioisomers: the desired this compound and the isomeric impurity, 1-(isopropylamino)propan-2-ol.[1] Controlling the regioselectivity is the primary challenge in this route.
Q2: What is regioselectivity and why is it critical in this synthesis?
A2: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another. In the synthesis of this compound from propylene oxide, isopropylamine can attack either the less sterically hindered carbon (C1) or the more sterically hindered carbon (C2) of the epoxide ring.
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Attack at C1 (less hindered) yields the undesired 1-(isopropylamino)propan-2-ol.
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Attack at C2 (more hindered) yields the desired this compound. Controlling the reaction to favor attack at the C2 position is crucial for maximizing the yield of the target molecule and simplifying purification.
Q3: What factors influence the regioselectivity of the propylene oxide ring-opening reaction?
A3: Several factors can influence the regioselectivity:
-
Catalyst: The use of catalysts, such as Lewis acids or heterogeneous catalysts like zeolites, can activate the epoxide ring and direct the nucleophilic attack.[2][3]
-
Temperature: Reaction temperature can significantly impact the product ratio. Higher temperatures may decrease regioselectivity.[4]
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Solvent: The polarity and nature of the solvent can influence the reaction pathway and the stability of intermediates.
-
Stoichiometry: Using an excess of the amine can sometimes lead to the formation of di-alkylation byproducts.
Q4: Are there greener or more efficient methods being developed for this type of synthesis?
A4: Yes, research is ongoing to develop more environmentally friendly and efficient methods for synthesizing β-amino alcohols. These include the use of recyclable heterogeneous catalysts to minimize waste and simplify product purification.[3][4] Biocatalytic methods using enzymes like amine dehydrogenases (AmDHs) are also being explored for their high stereo- and regioselectivity under mild conditions.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield and Poor Regioselectivity with Propylene Oxide Route
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Symptom: GC-MS or NMR analysis shows a significant peak corresponding to the 1-(isopropylamino)propan-2-ol isomer, in addition to the desired this compound.
-
Possible Cause: Uncatalyzed reaction conditions favor nucleophilic attack at the sterically less hindered carbon of the propylene oxide ring.
-
Troubleshooting Steps:
-
Introduce a Catalyst: Consider using a heterogeneous catalyst like a TiO2-ZrO2 mixed oxide or a Na-Y zeolite, which has been shown to improve regioselectivity in similar reactions.[2][3]
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Optimize Temperature: Lowering the reaction temperature may improve selectivity. Start at a lower temperature (e.g., 120-150°C) and monitor the reaction progress and isomer ratio.[4]
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Solvent Selection: If performing the reaction in a solvent, test different solvents. In some cases, a solvent-free approach may offer better selectivity.[2]
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Issue 2: Formation of Side Products with 3-Chloropropan-1-ol Route
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Symptom: Besides the desired product, analysis shows the presence of higher molecular weight species or unexpected byproducts.
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Possible Cause:
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Over-alkylation: The product, a secondary amine, can react with another molecule of 3-chloropropan-1-ol to form a tertiary amine.
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Quaternization: The product can be further alkylated to form a quaternary ammonium salt.
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Intramolecular Cyclization: Under basic conditions, the intermediate 1-chloro-3-(isopropylamino)propan-2-ol can cyclize to form 1-isopropylazetidin-3-ol.[6]
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of isopropylamine relative to 3-chloropropan-1-ol to minimize the chance of the product reacting further. A 2:1 to 3:1 ratio is a good starting point.
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Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to reduce the rate of side reactions.
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Slow Addition: Add the 3-chloropropan-1-ol dropwise to the solution of isopropylamine to maintain a high concentration of the primary amine throughout the reaction.
-
Logical Troubleshooting Workflow
Caption: A troubleshooting decision tree for synthesizing this compound.
Data Presentation
The regioselectivity of the reaction between an amine and propylene oxide is highly dependent on reaction conditions. Below is a table summarizing the expected outcomes based on findings from analogous reactions.[2][4]
| Catalyst | Temperature (°C) | Solvent | Regioselectivity (Desired : Undesired Isomer) | Expected Yield | Reference |
| None | 180-200 | None | Low (~ 60:40) | Moderate | General Observation |
| Na-Y Zeolite | 150 | None | High (> 95:5) | Good (>80%) | [2] |
| TiO₂-ZrO₂ | 120-150 | Water / None | High (> 90:10) | Good-Excellent | [3] |
| LiBr | 125 | None | Moderate-High | Good | [7] |
Key Reaction Pathway
The diagram below illustrates the competitive reaction pathways in the synthesis starting from propylene oxide. Improving regioselectivity involves promoting the "Desired Pathway" over the "Side Reaction Pathway".
Caption: Reaction pathways for the synthesis from propylene oxide and isopropylamine.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution (Higher Regioselectivity)
This protocol describes the reaction between 3-chloropropan-1-ol and isopropylamine.
-
Materials:
-
3-Chloropropan-1-ol (1.0 eq)
-
Isopropylamine (3.0 eq)[8]
-
Ethanol (as solvent)
-
Sodium hydroxide (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isopropylamine and ethanol. Cool the flask in an ice bath.
-
Slowly add 3-chloropropan-1-ol dropwise to the stirred isopropylamine solution over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 80°C) for 12-18 hours.
-
Monitor the reaction progress using TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and adjust the pH to >12 with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Protocol 2: Synthesis via Catalytic Epoxide Ring-Opening
This protocol is a general method for the regioselective ring-opening of propylene oxide using a heterogeneous catalyst, adapted from literature on similar reactions.[2][4]
-
Materials:
-
Propylene oxide (1.0 eq)
-
Isopropylamine (1.2 eq)[8]
-
Na-Y Zeolite catalyst (5-10% by weight of propylene oxide)
-
-
Procedure:
-
Activate the Na-Y Zeolite catalyst by heating it under vacuum at 200°C for 4 hours.
-
In a sealed pressure vessel equipped with a magnetic stirrer, add the activated catalyst and isopropylamine.
-
Cool the vessel and add propylene oxide.
-
Seal the vessel and heat it to 150°C with vigorous stirring for 24-48 hours.
-
Monitor the internal pressure of the vessel.
-
After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of ethanol, which is then combined with the filtrate.
-
Remove any unreacted starting materials and solvent (if used) under reduced pressure.
-
Analyze the crude product ratio by GC-MS or NMR.
-
Purify the product by vacuum distillation. The two isomers have slightly different boiling points, which may allow for separation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [file.scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scirp.org [scirp.org]
- 5. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and degradation of 3-(Isopropylamino)propan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of 3-(Isopropylamino)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by oxidative, thermal, and photolytic stress. As a secondary amine and a primary alcohol, it is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. Elevated temperatures can accelerate degradation, while exposure to UV or visible light can lead to photolytic decomposition. The pH of the solution can also play a role in its stability.
Q2: What are the likely degradation products of this compound?
A2: Based on its chemical structure, likely degradation products include those resulting from oxidation of the alcohol or amine functional groups. This could lead to the formation of aldehydes, carboxylic acids, or N-oxidation products. Dealkylation of the isopropyl group is another potential degradation pathway. While specific degradation products for this molecule are not extensively documented in publicly available literature, it is often identified as a degradation product itself in other pharmaceutical compounds.[1]
Q3: My analytical results for this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors. Due to its polar and non-chromophoric nature, traditional reversed-phase HPLC with UV detection may not be suitable, leading to poor peak shape and low sensitivity.[2] Consider the following:
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Analytical Method: Hydrophilic Interaction Liquid Chromatography (HILIC) with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is often more effective for such polar compounds.[1][2] Gas Chromatography (GC) with an appropriate detector can also be used, potentially requiring derivatization.[2]
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Sample Preparation: Ensure complete dissolution of the sample in a suitable solvent. For GC analysis, incomplete derivatization can lead to variable results.[2]
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Storage Conditions: Improper storage of samples (e.g., exposure to light or elevated temperatures) can lead to degradation before analysis.
Q4: How should I store solutions of this compound to ensure stability?
A4: To minimize degradation, solutions of this compound should be stored in a cool, dark place. Using amber vials can protect against photolytic degradation. For long-term storage, refrigeration or freezing is recommended. It is also advisable to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram | Sample degradation | - Prepare fresh samples and re-analyze.- Review sample storage conditions.- Perform a forced degradation study to identify potential degradation products. |
| Contamination | - Check the purity of the solvent and reference standard.- Clean the analytical instrument, including the column and injector. | |
| Poor peak shape (tailing or fronting) in HPLC | Inappropriate column chemistry | - Use a HILIC column for better retention of this polar analyte.[1] |
| Secondary interactions with the stationary phase | - Add a competing amine (e.g., triethylamine) to the mobile phase to reduce peak tailing.[2]- Adjust the mobile phase pH.[2] | |
| Low sensitivity in UV-based detection | Compound lacks a strong chromophore | - Employ a more universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).[1] |
| Irreproducible quantification | Inconsistent sample injection volume | - Ensure the autosampler is functioning correctly.- If performing manual injections, ensure a consistent technique. |
| Instability in the analytical system | - Equilibrate the column for a sufficient amount of time.- Check for leaks in the system. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[3][4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[3]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[3]
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze using a stability-indicating analytical method, such as HILIC-CAD or LC-MS.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
-
Calculate the percentage of degradation. A degradation of 5-20% is generally considered suitable for method validation.[3]
Analytical Method: HILIC-CAD
This method is suitable for the quantification of this compound and its polar degradation products.[1][7]
-
Instrumentation: HPLC system with a Charged Aerosol Detector.
-
Column: HILIC column (e.g., Halo Penta HILIC, 150 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 100 mM ammonium formate, pH 3.2) in an isocratic elution. A typical starting ratio would be 85:15 (v/v) acetonitrile:buffer.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
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CAD Settings: Optimize according to the manufacturer's recommendations.
Visualizations
References
- 1. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(Isopropylamino)propan-1-ol
Welcome to the technical support center for the purification of 3-(isopropylamino)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for obtaining high-purity this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Impurities in this compound typically originate from the synthetic route employed. Common impurities may include:
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Unreacted Starting Materials: Residual isopropylamine and 3-chloro-1-propanol (if synthesized via alkylation) or 3-hydroxypropionaldehyde (if synthesized via reductive amination).
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Over-alkylation Products: Di- and tri-substituted amines, such as N,N-diisopropyl-3-hydroxypropylamine.
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Isomeric Byproducts: Depending on the synthetic precursors, isomers like 2-(isopropylamino)propan-1-ol could be present.
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Solvent Residues: Residual solvents from the reaction or initial purification steps.
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Degradation Products: The compound may degrade under harsh purification conditions, such as high temperatures.
Q2: My this compound is a yellow oil. How can I remove the color?
A2: A yellow coloration often indicates the presence of minor impurities or degradation products. Treatment with activated charcoal followed by filtration can sometimes remove colored impurities. However, for higher purity, a distillation or chromatographic purification step is recommended.
Q3: During distillation, my compound seems to be decomposing. What can I do?
A3: this compound has a relatively high boiling point and can be susceptible to thermal degradation. It is crucial to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. A typical boiling point for this compound is 93-95°C at 20 Torr.[1] Minimizing the time the compound is exposed to high temperatures is also important.
Q4: In column chromatography, my compound is streaking or "tailing" on the silica gel.
A4: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silica gel, causing poor separation and tailing of the peak. To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.5-2% v/v), to your eluent system. This will help to saturate the acidic sites on the silica gel and improve the peak shape.
Q5: I'm having trouble crystallizing my this compound. What solvents should I try?
A5: Finding a suitable solvent system for recrystallization can require some experimentation. For polar amino alcohols, consider solvent systems where the compound is soluble at elevated temperatures but has low solubility at room temperature or below. Common solvent systems to explore include:
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Toluene
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Isopropanol/water mixtures
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Ethanol/water mixtures
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Ethyl acetate/hexane mixtures
If the compound "oils out" instead of crystallizing, try using a more dilute solution or a different solvent system. Seeding the solution with a small crystal of pure product, if available, can also induce crystallization.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the purification of this compound.
Distillation Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Product is dark or discolored after distillation. | Thermal decomposition. | Use a high-vacuum pump to achieve a lower boiling point. Ensure the heating mantle temperature is not excessively high. |
| Poor separation of impurities. | Inefficient fractionating column. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration and separation of fractions. | |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing. | Solution is too concentrated. | Add more of the hot solvent to dilute the solution. |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Inappropriate solvent system. | Experiment with different solvent systems. | |
| No crystals form upon cooling. | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. | |
| Low recovery of purified product. | Compound has significant solubility in the cold solvent. | Cool the crystallization mixture to a lower temperature (e.g., in a freezer). |
| Too much solvent was used. | Evaporate some of the solvent and re-cool. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound does not elute from the column. | Eluent is not polar enough. | Gradually increase the polarity of the eluent system (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture). |
| Significant tailing of the product peak. | Strong interaction between the basic amine and acidic silica gel. | Add triethylamine (0.5-2% v/v) to the eluent. |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| Poor separation of product and impurities. | Inappropriate eluent system. | Perform small-scale TLC experiments with different solvent systems to find an optimal mobile phase for separation. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. |
Experimental Protocols
Vacuum Distillation
Objective: To purify this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Place the crude this compound into the round-bottom flask with boiling chips or a magnetic stir bar.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to approximately 20 Torr.
-
Begin heating the flask gently with the heating mantle while stirring.
-
Collect the fraction that distills at a stable temperature of 93-95°C.[1]
-
Once the product has been collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent: Dichloromethane (DCM) and Methanol (MeOH)
-
Triethylamine (TEA)
-
Collection tubes
Procedure:
-
Prepare the eluent system. A common starting point is a mixture of DCM with a small percentage of MeOH (e.g., 98:2 DCM:MeOH). Add 1% (v/v) of TEA to the eluent mixture.
-
Pack the chromatography column with silica gel using the prepared eluent.
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Gradually increase the polarity of the eluent (e.g., to 95:5 DCM:MeOH with 1% TEA) to elute the product.
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Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: Troubleshooting flowchart for column chromatography issues.
References
Minimizing dimer formation in 3-(Isopropylamino)propan-1-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation during the synthesis of 3-(isopropylamino)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that is prone to dimer formation?
A1: The most straightforward and common synthesis involves the nucleophilic substitution of a 3-halopropan-1-ol, such as 3-chloropropan-1-ol, with isopropylamine. While cost-effective, this method is susceptible to over-alkylation, leading to the formation of a dimeric impurity.
Q2: What is the structure of the primary dimeric impurity observed in this synthesis?
A2: The primary dimeric impurity is bis(3-hydroxypropyl)isopropylamine. This side product arises from the reaction of the initially formed this compound with another molecule of the 3-halopropan-1-ol starting material.
Q3: How does the basicity of isopropylamine contribute to dimer formation?
A3: Isopropylamine acts as both a nucleophile and a base in the reaction. As a base, it can deprotonate the hydroxyl group of the starting material or the product, potentially influencing the reaction pathways. More importantly, the product, a secondary amine, can also act as a nucleophile, leading to the undesired second alkylation.
Q4: Are there alternative synthetic strategies to avoid dimerization?
A4: Yes, alternative strategies can be employed, although they may involve more steps or different reagents. One such strategy is reductive amination of a suitable keto-aldehyde precursor, though this is a more complex route. Another approach involves using protecting groups to temporarily block the amine functionality of the product, preventing further reaction. For instance, a method using 9-borabicyclononane (9-BBN) has been shown to be effective for selective mono-N-alkylation of 3-amino alcohols.[1]
Troubleshooting Guide: Minimizing Dimer Formation
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions to minimize the formation of the bis(3-hydroxypropyl)isopropylamine dimer.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High percentage of dimer impurity in the final product. | 1. Molar ratio of reactants: Using a stoichiometric or near-stoichiometric amount of 3-chloropropan-1-ol relative to isopropylamine. | Solution: Employ a significant excess of isopropylamine (e.g., 3-10 equivalents). This statistical approach increases the probability that the electrophile (3-chloropropan-1-ol) will react with the primary amine (isopropylamine) rather than the secondary amine product. |
| 2. Reaction temperature: High reaction temperatures can increase the rate of the second alkylation (dimer formation) more than the desired first alkylation. | Solution: Conduct the reaction at a lower temperature. While this may slow down the overall reaction rate, it can significantly improve the selectivity for the desired mono-alkylation product. Start at room temperature and cool if necessary. | |
| 3. Rate of addition: Adding the 3-chloropropan-1-ol too quickly to the isopropylamine. | Solution: Add the 3-chloropropan-1-ol solution dropwise or via a syringe pump to a stirred solution of excess isopropylamine. This maintains a low concentration of the electrophile throughout the reaction, favoring the reaction with the more abundant primary amine. | |
| Reaction is slow and still produces a significant amount of dimer. | 1. Inadequate mixing: Poor mixing can lead to localized high concentrations of reactants, promoting dimer formation. | Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity. |
| 2. Solvent effects: The choice of solvent can influence the relative rates of the desired reaction and the side reaction. | Solution: Experiment with different solvents. A polar aprotic solvent may be suitable. Running the reaction neat (using isopropylamine as the solvent) can also be an effective strategy due to the large excess of the amine. | |
| Difficulty in separating the product from the dimer. | 1. Similar physical properties: The desired product and the dimer are both amino alcohols with relatively similar polarities, which can make chromatographic separation challenging. | Solution: Optimize the reaction to minimize dimer formation, which is the most effective approach. For purification, column chromatography on silica gel with a gradient elution system (e.g., dichloromethane/methanol with a small amount of triethylamine to reduce tailing) can be employed. Alternatively, fractional distillation under reduced pressure may be effective if the boiling points are sufficiently different. |
Experimental Protocols
Protocol 1: Standard Synthesis with Minimized Dimer Formation
This protocol outlines a standard procedure for the synthesis of this compound, incorporating best practices to minimize dimer formation.
Materials:
-
Isopropylamine
-
3-Chloropropan-1-ol
-
Anhydrous Toluene (optional, as solvent)
-
Sodium hydroxide (for workup)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a 5-fold molar excess of isopropylamine. If using a solvent, dissolve the isopropylamine in anhydrous toluene.
-
Addition of Electrophile: Dissolve 1 equivalent of 3-chloropropan-1-ol in a minimal amount of anhydrous toluene and add it to the dropping funnel.
-
Reaction: Cool the isopropylamine solution in an ice bath. Slowly add the 3-chloropropan-1-ol solution dropwise over 1-2 hours with vigorous stirring.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess isopropylamine and toluene. Dissolve the residue in water and make the solution basic (pH > 12) with the addition of sodium hydroxide.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the effect of reaction conditions on the yield and purity of this compound.
| Entry | Equivalents of Isopropylamine | Temperature (°C) | Addition Time (h) | Yield of Product (%) | Dimer Impurity (%) |
| 1 | 1.1 | 50 | 0.25 | 45 | 35 |
| 2 | 3.0 | 25 | 1.0 | 70 | 15 |
| 3 | 5.0 | 0-25 | 2.0 | 85 | <5 |
| 4 | 10.0 | 0-25 | 2.0 | 82 | <2 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting logic for minimizing dimer formation.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Catalyst Selection for Optimizing 3-(Isopropylamino)propan-1-ol Yield
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-(Isopropylamino)propan-1-ol, with a specific focus on catalyst selection and yield optimization through reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
The most prevalent and atom-economical method for synthesizing this compound is the direct reductive amination of 3-hydroxypropanal with isopropylamine. This process typically involves a heterogeneous catalyst under a hydrogen atmosphere. The reaction combines the formation of an imine intermediate and its subsequent hydrogenation into a single step.
Q2: What is the general mechanism for the catalytic reductive amination in this synthesis?
The synthesis of primary and secondary amines from carbonyls or alcohols proceeds via a multi-step mechanism on a heterogeneous catalyst surface.[1][2][3] The key steps are:
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Imine Formation: 3-hydroxypropanal reacts with isopropylamine to form a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine).
-
Hydrogenation: The imine is then hydrogenated on the catalyst's active metal sites to yield the final product, this compound.[3]
Q3: Which classes of catalysts are most effective for the reductive amination of propanols and related compounds?
Nickel-based catalysts are widely recognized for their high stability and superior catalytic activity in alcohol amination reactions.[1][3] Other suitable catalysts include those based on Cobalt (Co), Copper (Cu), Palladium (Pd), and Platinum (Pt) supported on various metal oxides.[3] For instance, Ni supported on hydroxyapatite (Ni/HAP) has shown high activity and selectivity for propanol amination.[3] Similarly, Co/γ-Al2O3 has demonstrated good activity and selectivity for the amination of isopropanol.[1]
Q4: How does the catalyst support material impact reaction efficiency and selectivity?
The support material plays a crucial role by influencing the dispersion of active metal sites and modulating the surface chemistry.[3] For example, basic supports like hydroxyapatite (HAP) or magnesia (MgO) can enhance performance by stabilizing key reaction intermediates and suppressing side reactions that lead to byproducts.[3] The high density of basic sites on HAP, for instance, is credited with its superior performance compared to silica (SiO2) in propanol amination.[3]
Q5: What are the typical byproducts in this synthesis, and how can their formation be minimized?
Common byproducts include secondary and tertiary amines formed from the reaction of the product with the starting aldehyde or imine intermediate.[4] Over-hydrogenation of the starting material can also occur. Minimizing these byproducts can be achieved by:
-
Using Excess Amine: Increasing the partial pressure or molar ratio of isopropylamine can promote the desired reaction pathway.[5]
-
Optimizing Reaction Conditions: Controlling temperature, pressure, and reaction time is critical.
-
Catalyst Selection: Choosing a catalyst with high selectivity, such as Ni/HAP, can significantly reduce the formation of dipropylamine.[3]
Troubleshooting Guide
Issue 1: Low or No Yield
Question: My reaction shows low conversion of starting material, resulting in a poor yield. What are the potential causes and how can I address them?
Answer: Low yield is a common issue that can stem from several factors. A systematic approach is necessary for diagnosis.
-
Catalyst Inactivity: The catalyst may not have been properly activated. Most nickel and cobalt catalysts require a pre-reduction step under a hydrogen flow at elevated temperatures to generate the active metallic sites.[3] Ensure this step is performed according to the protocol.
-
Incomplete Reaction: The reaction time may be insufficient, or the temperature and pressure may be too low.[4] Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider incrementally increasing the reaction time, temperature, or hydrogen pressure.
-
Poor Reagent Quality: The purity of 3-hydroxypropanal and isopropylamine is critical. Impurities can poison the catalyst or participate in side reactions. Use reagents of high purity.
-
Product Loss During Workup: The target molecule, this compound, is polar and may have some water solubility, leading to losses during aqueous extraction phases.[4] To improve recovery, perform multiple extractions with the organic solvent or saturate the aqueous layer with sodium chloride.[4]
Issue 2: Poor Selectivity and Formation of Byproducts
Question: My final product is contaminated with significant amounts of di- and tri-propylamines. How can I improve the selectivity towards the desired this compound?
Answer: Poor selectivity is often related to the reaction conditions and the nature of the catalyst itself.
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Adjust Reactant Stoichiometry: An excess of the aminating agent (isopropylamine) can shift the equilibrium away from the formation of higher-order amines.[5] Try increasing the molar ratio of isopropylamine to 3-hydroxypropanal.
-
Optimize Catalyst System: The choice of catalyst and support is critical for selectivity.[3] Catalysts with a high density of basic sites, such as Ni/HAP, have been shown to provide higher selectivity to the primary amine compared to more acidic supports like silica.[3] Consider screening different support materials.
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction, thus improving selectivity. However, this may require longer reaction times.
Issue 3: Catalyst Deactivation
Question: The catalyst's activity diminishes significantly after one run. What causes this deactivation, and can the catalyst be regenerated?
Answer: Catalyst deactivation in reductive amination is often due to two main causes:
-
Coke Formation: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits ("coke") that block active sites.
-
Strong Adsorption of Products: Amines can strongly adsorb to the metal active sites, preventing reactants from accessing them.[1] In some cases, this can lead to the formation of metal nitrides, deactivating the catalyst.[1]
Regeneration: Maintaining a sufficient partial pressure of hydrogen during the reaction is crucial, as it helps to remove coke and prevent the formation of metal nitrides, thereby maintaining catalyst activity and selectivity.[1] If the catalyst is severely deactivated, a high-temperature treatment under a hydrogen flow may be required to burn off coke and re-reduce the metal sites.
Data Presentation
The following tables summarize quantitative data from studies on similar alcohol amination reactions, providing a baseline for catalyst selection and process optimization.
Table 1: Comparison of Supported Nickel Catalysts for Propanol Amination (Data adapted from propanol amination studies as a proxy for 3-hydroxypropanal amination)
| Catalyst | Support | Propanol Conversion (%) | Propylamine Selectivity (%) | Reference |
| 4 wt% Ni | Hydroxyapatite (HAP) | 10.8 | 92 | [3] |
| 4 wt% Ni | Silica (SiO₂) | 7.9 | 63 | [3] |
| 4 wt% Ni | Magnesia (MgO) | 3.3 | 85 | [3] |
Table 2: Effect of Cobalt Loading on Isopropanol Amination (Data provides insight into optimizing metal content on the support)
| Catalyst (Co Loading) | Support | Isopropanol Conversion (%) | Isopropylamine Selectivity (%) | Reference |
| 17% Ni | γ-Al₂O₃ | 80 | 65 | [1] |
| 23 wt% Co | γ-Al₂O₃ | >90 | ~80 | [1] |
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process from reaction setup to final product purification follows a standard workflow for heterogeneous catalysis.
Protocol 1: General Procedure for Reductive Amination
This protocol provides a representative methodology for the synthesis of this compound.
Materials:
-
3-hydroxypropanal
-
Isopropylamine
-
Solvent (e.g., Methanol, THF)
-
Heterogeneous Catalyst (e.g., 5 wt% Ni/HAP)
-
Hydrogen Gas (High Purity)
-
Pressurized Reaction Vessel (Autoclave)
Procedure:
-
Catalyst Activation: Place the Ni/HAP catalyst in the reactor. Seal the reactor and purge with an inert gas (e.g., Argon), followed by hydrogen. Heat the vessel to the required reduction temperature (e.g., 250-350°C) under a flow of hydrogen for 4-12 hours. Cool to room temperature.
-
Reaction Setup: Under an inert atmosphere, add the solvent, 3-hydroxypropanal, and isopropylamine to the reactor containing the activated catalyst.
-
Reaction Execution: Seal the reactor, purge several times with hydrogen, and then pressurize to the desired hydrogen pressure (e.g., 10-50 bar). Heat the reactor to the target temperature (e.g., 100-170°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.[4]
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture to remove the catalyst.[6]
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Catalytic Reductive Amination Pathway
The reaction proceeds through the formation and subsequent hydrogenation of an imine intermediate on the catalyst surface.
node [shape=none, image="https://i.imgur.com/8QpL3hT.png", label=""]; propanal [pos="0,1.5!", label="3-Hydroxypropanal"]; node [shape=none, image="https://i.imgur.com/uJgA8gY.png", label=""]; isopropylamine [pos="2.5,1.5!", label="Isopropylamine"];
node [shape=none, image="https://i.imgur.com/s6n5yX2.png", label=""]; imine [pos="1.25,0!", label="Imine Intermediate\n(Schiff Base)"];
node [shape=none, image="https://i.imgur.com/5XwX8oO.png", label=""]; final_product [pos="4,0!", label="this compound"];
edge [color="#4285F4"]; propanal -> imine [label="+ Isopropylamine\n- H₂O"]; imine -> final_product [label="+ H₂\n(Catalyst)"]; } .enddot Caption: Key steps in the reductive amination pathway.
References
Solvent effects on the rate of 3-(Isopropylamino)propan-1-ol synthesis
Technical Support Center: Synthesis of 3-(Isopropylamino)propan-1-ol
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the synthesis of this compound, with a specific focus on the impact of solvent selection on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant synthesis is the N-alkylation of isopropylamine with a 3-halopropan-1-ol, such as 3-chloropropan-1-ol. This reaction is a nucleophilic substitution (SN2) where the nitrogen atom of isopropylamine attacks the carbon atom bearing the halogen. Another approach involves the reductive amination of a β-hydroxyketone or aldehyde with isopropylamine.
Q2: How does the choice of solvent affect the rate of this SN2 reaction?
A2: Solvent polarity is a critical factor. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are generally preferred for SN2 reactions. They can solvate the cation (e.g., the protonated amine) while leaving the nucleophile (the amine) relatively free, thereby increasing its reactivity and accelerating the reaction rate. In contrast, polar protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its ability to act as a nucleophile, which typically slows the reaction.
Q3: Can I use an excess of isopropylamine? What is the benefit?
A3: Yes, using a molar excess of isopropylamine is highly recommended. The primary product, this compound, is a secondary amine and can react with another molecule of 3-chloropropan-1-ol to form an undesired tertiary amine by-product. Using an excess of the starting amine (isopropylamine) increases the probability of the halo-alcohol reacting with the primary amine, thus minimizing this side reaction and improving the yield of the desired product.
Q4: What role does temperature play in this synthesis?
A4: Temperature significantly influences the reaction rate. Generally, increasing the temperature will increase the rate of reaction. However, excessively high temperatures can lead to an increase in side reactions, such as elimination reactions or the formation of by-products. It can also cause solvent evaporation. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity for the desired product. This is often determined empirically for a specific solvent and reactant concentration.
Q5: Are there any specific safety precautions for this reaction?
A5: Yes. Isopropylamine is a volatile and flammable liquid with a strong odor. 3-chloropropan-1-ol is an irritant. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Refer to the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incorrect Solvent Choice: Using a nonpolar or polar protic solvent (e.g., hexane, water, methanol) can significantly slow down an SN2 reaction. 2. Low Temperature: The reaction may be too slow at room temperature. 3. Reagent Quality: Degradation of isopropylamine or 3-chloropropan-1-ol. | 1. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. 2. Gradually increase the reaction temperature, monitoring for by-product formation via TLC or GC. 3. Use freshly opened or purified reagents. |
| Low Yield of Desired Product | 1. By-product Formation: The secondary amine product is reacting further to form a tertiary amine. 2. Incomplete Reaction: The reaction was not allowed to proceed to completion. 3. Work-up Losses: The product may be lost during the extraction or purification steps. | 1. Increase the molar excess of isopropylamine (e.g., from 2 eq. to 4 eq.). 2. Monitor the reaction progress using TLC or GC and allow it to run until the limiting reagent is consumed. 3. Ensure the pH of the aqueous phase is appropriately basic during extraction to keep the amine product in its freebase form, which is more soluble in organic solvents. |
| Formation of Multiple Spots on TLC (Impurity) | 1. Dialkylation: Formation of the tertiary amine by-product. 2. Elimination Side Reaction: Formation of allyl alcohol from 3-chloropropan-1-ol, especially at high temperatures. 3. Degradation: One of the starting materials or the product may be degrading under the reaction conditions. | 1. Use a larger excess of isopropylamine. 2. Lower the reaction temperature. If a base is used, ensure it is a non-hindered base to favor substitution over elimination. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Difficulty in Product Isolation | 1. Product is Water-Soluble: The amino alcohol may have significant solubility in water, leading to poor extraction efficiency. 2. Emulsion during Work-up: Formation of a stable emulsion during aqueous extraction. | 1. Saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in the aqueous phase. Perform multiple extractions with an organic solvent like dichloromethane or ethyl acetate. 2. Add a small amount of brine to help break the emulsion. Allow the mixture to stand for a longer period or use centrifugation if available. |
Data on Solvent Effects
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (> 30) | Fastest | Solvates the counter-ion effectively without strongly hydrogen-bonding with the nucleophile (amine), increasing its reactivity. |
| Polar Protic | Water, Methanol, Ethanol | High (> 20) | Slow | Forms a "solvent cage" around the amine via hydrogen bonding, stabilizing the nucleophile and increasing the activation energy. |
| Nonpolar | Hexane, Toluene | Low (< 10) | Slowest | Reactants have low solubility, and the solvent cannot stabilize the charged transition state of the SN2 reaction. |
Illustrative Experimental Protocol
Reaction: N-alkylation of Isopropylamine with 3-Chloropropan-1-ol
Materials:
-
Isopropylamine (3.0 eq)
-
3-Chloropropan-1-ol (1.0 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Potassium Carbonate (K₂CO₃, 1.5 eq, optional acid scavenger)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous DMF.
-
Reagent Addition: Add potassium carbonate (if used), followed by 3-chloropropan-1-ol. Then, add isopropylamine to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 3-chloropropan-1-ol starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Visual Workflow: Solvent Selection Logic
The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system for the synthesis.
Caption: Decision workflow for solvent selection in SN2 synthesis.
References
Technical Support Center: Temperature Control in 3-(Isopropylamino)propan-1-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions involving 3-(Isopropylamino)propan-1-ol. Proper temperature control is critical for maximizing yield, ensuring purity, and preventing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Common synthetic routes to this compound include:
-
N-alkylation of 3-amino-1-propanol with an isopropyl halide: This is a direct approach where 3-amino-1-propanol is reacted with a compound like 2-bromopropane.
-
Reaction of 3-chloro-1-propanol with isopropylamine: In this nucleophilic substitution, the chlorine atom is displaced by the amino group of isopropylamine.[1]
-
Reductive amination of a suitable keto-alcohol or aldehyde-alcohol with isopropylamine: This involves the formation of an imine or enamine intermediate followed by reduction.
Q2: Why is temperature control so crucial in these reactions?
A2: Temperature is a critical parameter that influences several aspects of the reaction:
-
Reaction Rate: Higher temperatures generally increase the reaction rate.
-
Selectivity: Many reactions can yield multiple products. Temperature can be adjusted to favor the formation of the desired product over side products. For instance, in some amination reactions, segmented temperature increases can improve selectivity and reduce side reactions.
-
Impurity Profile: Poor temperature control can lead to the formation of impurities, which can be challenging and costly to remove during purification.
-
Reagent Stability: Some reactants or products may be thermally unstable and can decompose at elevated temperatures.
Q3: What are the typical temperature ranges for the synthesis of this compound and related amino alcohols?
A3: The optimal temperature can vary significantly depending on the specific synthetic route, solvent, and catalyst used. However, based on related reactions, a general guideline is:
-
N-alkylation of amino alcohols: Can range from room temperature to elevated temperatures (e.g., 90°C).[2]
-
Amination with ammonia or amines: Often carried out at moderately elevated temperatures, for example, around 50°C.[1]
-
Continuous N-alkylation over a solid catalyst: May require significantly higher temperatures, in the range of 250-350°C.
It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for a specific protocol.
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a very slow or stalled reaction. | 1. Gradually increase the reaction temperature in increments of 5-10°C. 2. Monitor the reaction progress at each new temperature using an appropriate analytical technique (e.g., TLC, GC, LC-MS). 3. Consult literature for typical temperature ranges for similar N-alkylation or amination reactions. |
| Reaction temperature is too high: This can lead to the degradation of reactants, intermediates, or the final product. | 1. Repeat the reaction at a lower temperature. 2. If the reaction is highly exothermic, ensure adequate cooling and consider a slower addition of reagents. | |
| Formation of Multiple Products/Low Selectivity | Incorrect reaction temperature: The temperature may be promoting the formation of undesired side products. Over-alkylation (formation of di-isopropylamino propanol) is a common side reaction. | 1. Lower the reaction temperature to see if the formation of the side product is reduced. 2. Consider a step-wise temperature profile, as this can sometimes improve selectivity. |
| High Levels of Impurities | Side reactions due to excessive heat: High temperatures can drive various side reactions, leading to a complex mixture and a difficult purification process. | 1. Lower the reaction temperature. 2. Analyze the impurity profile at different temperatures to identify a temperature at which impurity formation is minimized. 3. Ensure even heating of the reaction mixture to avoid localized "hot spots." |
| Reaction Does Not Go to Completion | Sub-optimal temperature: The temperature may not be high enough for the reaction to proceed to completion within a reasonable timeframe. | 1. Cautiously increase the reaction temperature and monitor for the consumption of starting materials. 2. If an increase in temperature leads to side product formation, consider a longer reaction time at a more moderate temperature. |
Quantitative Data Summary
The following table summarizes illustrative data on the effect of temperature on yield and purity in a representative N-alkylation reaction for the synthesis of an amino alcohol. Note that actual results will vary based on specific reaction conditions.
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Notes |
| 25 (Room Temp) | 24 | 35 | 98 | Very slow reaction rate. |
| 50 | 12 | 75 | 95 | Good balance of reaction rate and selectivity. |
| 70 | 6 | 90 | 88 | Faster reaction, but increased formation of over-alkylation side products. |
| 90 | 4 | 85 | 80 | Significant impurity formation observed. |
Experimental Protocols
Protocol: Synthesis of this compound via N-alkylation of 3-Amino-1-propanol
This protocol is a general guideline and may require optimization.
Materials:
-
3-Amino-1-propanol
-
2-Bromopropane
-
Potassium carbonate (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Reaction vessel equipped with a magnetic stirrer, condenser, and temperature probe
-
Heating mantle or oil bath with a temperature controller
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging Reactants: To the reaction vessel, add 3-amino-1-propanol and ethanol. Begin stirring.
-
Adding Base: Add potassium carbonate to the mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 50°C) using the heating mantle or oil bath. Use the temperature probe and controller to maintain a stable temperature.
-
Reagent Addition: Slowly add 2-bromopropane to the reaction mixture over a period of 30-60 minutes. Monitor for any exotherm and adjust the addition rate as necessary to maintain the target temperature.
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by taking small aliquots at regular intervals and analyzing them by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash it with a small amount of ethanol.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Visualizations
Caption: Workflow for optimizing reaction temperature.
References
Validation & Comparative
A Comparative Guide to 3-(Isopropylamino)propan-1-ol and Other Amino Alcohols in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to achieving high yields, purity, and cost-effectiveness. Amino alcohols are a critical class of intermediates, extensively utilized in the synthesis of a wide array of active pharmaceutical ingredients (APIs), most notably beta-blockers. This guide provides an objective comparison of 3-(isopropylamino)propan-1-ol against other structurally similar amino alcohols, supported by experimental data from the synthesis of common beta-blockers.
Overview of this compound and its Alternatives
This compound is a key intermediate in the synthesis of numerous beta-blockers. Its structure, featuring a secondary amine and a primary alcohol, allows for the crucial nucleophilic attack on epoxide precursors, a common strategy in the synthesis of aryloxypropanolamine-based drugs.
For a comparative analysis, we will consider the following amino alcohols, which are either used in similar synthetic routes or offer structural variations that can influence reaction outcomes:
-
2-(Isopropylamino)ethanol: A structural isomer of this compound with a shorter carbon chain between the functional groups.
-
3-Dimethylamino-1-propanol: Features a tertiary amine, which can alter its nucleophilicity and catalytic activity.
-
3-Amino-1-propanol: A primary amino alcohol, offering a different reactivity profile compared to the secondary amine of this compound.
The choice of amino alcohol can significantly impact reaction kinetics, yield, and the impurity profile of the final API.
Performance in Synthesis: A Comparative Analysis of Beta-Blocker Production
Table 1: Synthesis of Atenolol
| Parameter | Experimental Data | Reference |
| Starting Materials | 2-(4-hydroxyphenyl)acetamide, Epichlorohydrin, Isopropylamine | [1] |
| Solvent/Catalyst | Choline chloride:ethylene glycol (ChCl:EG) deep eutectic solvent (DES) | [1] |
| Reaction Temperature | 40 °C | [1] |
| Reaction Time | 6 hours | [1] |
| Overall Yield | 95% | [1] |
| Purity | High (precipitated from water without chromatographic purification) | [1] |
Table 2: Synthesis of Metoprolol
| Parameter | Experimental Data | Reference |
| Starting Materials | 4-(2-methoxyethyl)phenol, Epichlorohydrin, Isopropylamine | [2] |
| Solvent/Catalyst | Methanol (optional), reaction can be run neat | [2] |
| Reaction Temperature | 50-55 °C | |
| Reaction Time | Not specified | |
| Yield (Amination Step) | 88-89% | |
| Purity | >99% |
Table 3: Synthesis of Propranolol
| Parameter | Experimental Data | Reference |
| Starting Materials | 1-Naphthol, Epichlorohydrin, Isopropylamine | [3][4] |
| Solvent/Catalyst | Methylene dichloride, Triethylamine | [4] |
| Reaction Temperature | 25-30 °C | [4] |
| Reaction Time | 5-6 hours | [4] |
| Yield | 93-93.8% | [4] |
| Purity | 99.1-99.3% | [4] |
The high yields and purities reported in the synthesis of these beta-blockers underscore the efficiency of the ring-opening reaction with isopropylamine, which in situ can be considered a proxy for the performance of this compound in these key synthetic steps. The choice of solvent and catalyst system also plays a crucial role in optimizing these reactions.
Experimental Protocols
Detailed methodologies are essential for reproducibility and adaptation in a research setting. Below are representative experimental protocols for the synthesis of the beta-blockers discussed.
Synthesis of Atenolol in a Deep Eutectic Solvent
Materials:
-
2-(4-hydroxyphenyl)acetamide
-
Epichlorohydrin
-
Isopropylamine
-
Choline chloride
-
Ethylene glycol
-
Water
Procedure:
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.
-
In a round-bottom flask, dissolve 2-(4-hydroxyphenyl)acetamide (1 equivalent) in the ChCl:EG DES (3 mL per gram of starting material) with stirring at 40 °C.
-
Add epichlorohydrin (1.5 equivalents) dropwise to the mixture and continue stirring at 40 °C for 6 hours.
-
Remove any unreacted epichlorohydrin by evaporation under reduced pressure.
-
Add isopropylamine (3 equivalents) directly to the reaction mixture and stir for an additional 6 hours at 40 °C.
-
Remove excess isopropylamine under vacuum.
-
Precipitate the product by adding water to the reaction mixture.
-
Collect the white solid by filtration, wash with water, and dry to obtain atenolol.[1]
Synthesis of Metoprolol
Materials:
-
1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (epoxide intermediate)
-
Isopropylamine
-
Methanol (optional)
Procedure:
-
Synthesize the epoxide intermediate by reacting 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base.
-
In a reaction vessel, add the purified epoxide intermediate.
-
Slowly add isopropylamine (3-5 equivalents if using a solvent, or a large excess if neat) while maintaining the temperature between 10 °C and 25 °C.[5][2]
-
After the addition is complete, raise the temperature to 50-55 °C and continue the reaction until completion, as monitored by a suitable technique (e.g., TLC or HPLC).[5]
-
If a solvent was used, remove it under reduced pressure.
-
The resulting crude metoprolol base can be purified by distillation or crystallization.
Synthesis of Propranolol
Materials:
-
3-(1-naphthyloxy)-1,2-epoxypropane (epoxide intermediate)
-
Isopropylamine
-
Methylene dichloride
-
Triethylamine
-
Toluene
-
n-Hexane
Procedure:
-
Synthesize the epoxide intermediate from 1-naphthol and epichlorohydrin.
-
In a reaction flask, dissolve 3-(1-naphthyloxy)-1,2-epoxypropane and isopropylamine (1.0 to 1.4 molar equivalents) in methylene dichloride.[4]
-
While stirring and maintaining the temperature below 30 °C, slowly add triethylamine.[4]
-
After the addition, maintain the reaction temperature at 25-30 °C and stir for 5-6 hours, monitoring the reaction progress by TLC.[4]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Recrystallize the residue from a toluene/n-hexane mixture to obtain pure propranolol.[4]
Visualizing Synthetic Pathways and Structural Relationships
General Synthesis of Aryloxypropanolamine Beta-Blockers
The following diagram illustrates the common synthetic pathway for aryloxypropanolamine beta-blockers, highlighting the key ring-opening step where an amino alcohol or its precursor amine is utilized.
References
- 1. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Propanolamine Derivatives in Drug Design: From Cardiovascular Regulation to Emerging Oncotherapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of propanolamine derivatives, a versatile scaffold in medicinal chemistry. Best known for their role as β-adrenergic receptor antagonists (beta-blockers), these compounds are finding new life in oncology and anti-inflammatory research. This report details their pharmacological activities, supported by experimental data, and outlines the methodologies for their evaluation.
Propanolamine derivatives are characterized by a core structure of a propan-2-ol backbone with an amine group. This structural motif has proven to be a cornerstone in the development of a wide array of therapeutic agents. While their most prominent application is in cardiovascular medicine, emerging research highlights their potential in treating cancer and inflammatory conditions. This guide will delve into a comparative analysis of these derivatives, focusing on their performance as β-adrenergic antagonists and their burgeoning role as anticancer agents, with additional insights into their anti-inflammatory properties.
Comparative Pharmacological Data
The therapeutic efficacy of propanolamine derivatives is intrinsically linked to their chemical structure, which dictates their interaction with biological targets. The following tables summarize key quantitative data for representative compounds across different therapeutic applications.
β-Adrenergic Receptor Antagonists
Propanolamine derivatives are the foundation of most beta-blocker medications. Their primary mechanism involves the competitive inhibition of norepinephrine and epinephrine at β-adrenergic receptors, leading to a reduction in heart rate, blood pressure, and cardiac output.[1]
| Derivative | Target(s) | pA2/pKi | Selectivity |
| Propranolol | β1, β2 | pKi: 7.27 (β1, rat ventricle), 6.08 (β2, rat lung)[2] | Non-selective[1] |
| Atenolol | β1 | pA2: ~7.7 (rat atria) | β1-selective[3] |
| Metoprolol | β1 | - | β1-selective[4] |
| PP-24 | β1, β2, β3 | pA2: 7.72 (β1), 7.40 (β2), 6.39 (β3)[3] | Non-selective[3] |
| KMUP 880602 | α1, β1, β2 | pA2: 7.64 (α1), 7.24-7.42 (β1), 6.24 (β2)[2] | α/β-blocker[2] |
Anticancer Activity
Recent studies have repurposed well-known beta-blockers, such as propranolol, for their anticancer properties. The mechanism is multifaceted, involving the inhibition of signaling pathways that drive tumor growth, proliferation, and angiogenesis.[5][6]
| Derivative | Cancer Cell Line | IC50 (µM) |
| Propranolol | SW620 (colorectal) | 119.5[7] |
| Colo205 (colorectal) | 86.38[7] | |
| HT29 (colorectal) | 69.1[7] | |
| 8505C (thyroid) | 200[7] | |
| K1 (thyroid) | 280[7] | |
| U266 (multiple myeloma) | 141 (24h), 100 (48h), 75 (72h)[7] | |
| A549 (lung) | 119.3[8] | |
| H1299 (lung) | 98.8[8] | |
| SK-BR-3 (breast) | 18[9] | |
| Atenolol | MCF7 (breast) | >200 (less cytotoxic than propranolol)[10] |
| HT-29 (colorectal) | >200 (less cytotoxic than propranolol)[10] | |
| HepG2 (hepatocellular) | >200 (less cytotoxic than propranolol)[10] | |
| Metoprolol | U937 (leukemia) | 1243.2 (24h), 705.0 (48h), 501.5 (72h) (µg/ml)[11] |
| MOLT-4 (leukemia) | 1628.1 (24h), 800.7 (48h), 565.3 (72h) (µg/ml)[11] |
Anti-Inflammatory and Antiviral Potential
The investigation of propanolamine derivatives in anti-inflammatory and antiviral applications is an emerging field. Some studies have indicated that certain derivatives can inhibit inflammatory pathways, though the data is less extensive than for their cardiovascular and anticancer roles. For instance, some novel isonicotinic acid derivatives have shown potent inhibition of reactive oxygen species (ROS) production, a key process in inflammation, with IC50 values significantly better than the standard drug ibuprofen.[12]
While the broad-spectrum antiviral activity of some classes of compounds is known, specific propanolamine derivatives with well-characterized antiviral mechanisms and substantial quantitative data are not widely documented in the available scientific literature. General antiviral drug action often involves inhibiting viral entry, replication, or release.[3][13]
Pharmacokinetic Profiles (ADME)
The absorption, distribution, metabolism, and excretion (ADME) properties of propanolamine derivatives are critical to their therapeutic efficacy and safety. Lipophilicity plays a significant role in determining these parameters.
| Derivative | Absorption | Distribution | Metabolism | Excretion |
| Propranolol | Well absorbed orally, but extensive first-pass metabolism leads to low bioavailability.[14][15] | Widely distributed throughout tissues due to high lipophilicity.[14] | Extensively metabolized in the liver by CYP2D6, CYP1A2, and CYP2C19.[15][16] | Almost entirely as metabolites in urine.[14] |
| Atenolol | Incomplete absorption from the GI tract (bioavailability ~50%).[17][18] | Hydrophilic, with low protein binding and limited distribution to tissues.[19] | Only about 5% is metabolized by the liver.[19] | Predominantly excreted unchanged by the kidneys.[17][19] |
| Metoprolol | Rapidly and completely absorbed, but significant first-pass metabolism (~50% bioavailability).[20][21] | Moderately lipophilic with a large volume of distribution.[4][20] | Extensively metabolized in the liver, primarily by CYP2D6.[22][23] | Mainly excreted as metabolites in the urine.[20][22] |
Signaling Pathways and Mechanisms of Action
The diverse therapeutic effects of propanolamine derivatives stem from their modulation of specific cellular signaling pathways.
β-Adrenergic Signaling Pathway
As beta-blockers, propanolamine derivatives antagonize the binding of catecholamines to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This blockade inhibits the activation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.
Anticancer Signaling Pathways Modulated by Propranolol
Propranolol's anticancer effects are partly attributed to its ability to inhibit β-adrenergic receptor-mediated signaling, which can promote cancer cell proliferation and survival. Additionally, it has been shown to suppress downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.[24]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the propanolamine derivative in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations.[7]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a dark blue formazan product.[7]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).
-
Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus.
-
Compound Treatment: Overlay the infected cells with a semi-solid medium (e.g., agarose) containing various concentrations of the propanolamine derivative.
-
Incubation: Incubate the plates for a period sufficient for viral plaques to form.
-
Plaque Visualization: Stain the cell monolayers to visualize and count the viral plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to an untreated virus control to determine the IC50 value.
Conclusion
Propanolamine derivatives represent a remarkably versatile chemical scaffold with significant therapeutic applications. While their role as β-adrenergic antagonists is well-established, their potential in oncology is a rapidly growing area of research. The ability of compounds like propranolol to modulate key cancer-related signaling pathways highlights the exciting opportunities for drug repurposing. Further investigation into their anti-inflammatory and potential antiviral activities may unveil even broader therapeutic utility. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore and expand the therapeutic landscape of propanolamine derivatives.
References
- 1. rsc.org [rsc.org]
- 2. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Metoprolol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Repurposing Drugs in Oncology (ReDO)—Propranolol as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.utep.edu [scholarworks.utep.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. ijbc.ir [ijbc.ir]
- 12. researchgate.net [researchgate.net]
- 13. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review | Bentham Science [eurekaselect.com]
- 16. ClinPGx [clinpgx.org]
- 17. Studies on the pharmacokinetics and pharmacodynamics of atenolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. ClinPGx [clinpgx.org]
- 23. Metabolomic profiling of metoprolol hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Propranolol Suppresses the Growth of Colorectal Cancer Through Simultaneously Activating Autologous CD8+ T Cells and Inhibiting Tumor AKT/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 3-(Isopropylamino)propan-1-ol and Its Analogs
For Immediate Release
In a comprehensive spectroscopic comparison, researchers and drug development professionals now have access to a detailed guide on the structural nuances of 3-(Isopropylamino)propan-1-ol and its key analogs: 2-(Isopropylamino)ethanol, 1-Aminopropan-2-ol, and 3-Aminopropan-1-ol. This guide provides a thorough analysis of their molecular structures through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and comparative data tables.
This publication aims to provide an objective, data-driven comparison to aid in the identification, characterization, and quality control of these important chemical entities. The presented data, gathered from various authenticated sources, offers a foundational reference for scientists working in pharmaceutical development, chemical synthesis, and material science.
At a Glance: A Comparative Overview
This compound and its analogs are amino alcohols, a class of organic compounds characterized by the presence of both an amine and an alcohol functional group. While sharing this commonality, their distinct structural arrangements lead to unique spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and for predicting their chemical behavior.
Structural Relationships of a Target Compound and its Analogs
Caption: Structural relationship between the target compound and its analogs.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its analogs.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint." The table below highlights the principal absorption bands.
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | 3300-3500 (broad) | 3250-3400 (broad) | 2850-2970 | 1050-1150 |
| 2-(Isopropylamino)ethanol | 3300-3500 (broad)[1] | 3250-3400 (broad)[1] | 2850-2960[1] | 1050-1150[1] |
| 1-Aminopropan-2-ol | 3200-3600 (broad) | 3300-3500 (two bands) | 2850-2960 | 1050-1150 |
| 3-Aminopropan-1-ol | 3200-3600 (broad)[2] | 3300-3500 (two bands)[3] | 2850-2960[2] | 1050-1150[2][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) |
| This compound | Data not readily available in public sources. |
| 2-(Isopropylamino)ethanol | 1.05 (d, 6H), 2.5-2.8 (m, 3H), 3.55 (t, 2H) [in CDCl₃][5] |
| 1-Aminopropan-2-ol | 1.03 (d, 3H), 2.4-2.7 (m, 2H), 3.6-3.8 (m, 1H) [in D₂O][6] |
| 3-Aminopropan-1-ol | 1.63 (quintet, 2H), 2.76 (t, 2H), 3.58 (t, 2H) [in CDCl₃][7][8] |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 117 | 102, 86, 72, 58, 44 |
| 2-(Isopropylamino)ethanol | 103[9] | 88, 72, 58, 44[9] |
| 1-Aminopropan-2-ol | 75[10] | 58, 44, 30[10] |
| 3-Aminopropan-1-ol | 75[11] | 58, 44, 30[11] |
Experimental Protocols
Standardized protocols were followed for the acquisition of spectroscopic data.
Workflow for Spectroscopic Comparison
Caption: Logical workflow for the spectroscopic comparison of the compounds.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
-
Sample Preparation: A small drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 or 400 MHz NMR spectrometer was utilized.
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H NMR spectra were acquired at room temperature. The spectral width, acquisition time, and relaxation delay were optimized to ensure good signal-to-noise ratio and resolution.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer coupled with a gas chromatograph (GC-MS) was employed for volatile compounds.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was prepared.
-
Data Acquisition: The sample was injected into the GC, where it was vaporized and separated. The separated components then entered the mass spectrometer, which was operated in electron ionization (EI) mode at 70 eV. The mass spectrum was recorded over a mass range of m/z 10-200.
This comprehensive guide serves as a valuable resource for researchers, enabling more efficient and accurate characterization of these versatile amino alcohols. The detailed data and protocols are expected to facilitate further research and development in fields reliant on these chemical building blocks.
References
- 1. Ethanol, 2-[(1-methylethyl)amino]- [webbook.nist.gov]
- 2. 1-Propanol, 3-amino- [webbook.nist.gov]
- 3. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectrabase.com [spectrabase.com]
- 6. Amino-2-propanol(78-96-6) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Aminopropanol(156-87-6) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 1-Propanol, 3-amino- [webbook.nist.gov]
A Comparative Guide to the Reactivity of Primary vs. Secondary Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
The differential reactivity of primary and secondary amino alcohols is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals. These bifunctional molecules contain both a nucleophilic amino group and a hydroxyl group, leading to a competition in reactions such as acylation. Understanding the factors that govern this reactivity is critical for achieving chemoselectivity and designing efficient synthetic routes. Generally, the amine group is more nucleophilic than the hydroxyl group under neutral or basic conditions, leading to preferential N-acylation. However, this inherent reactivity can be modulated by steric effects and reaction conditions, allowing for selective functionalization of either the nitrogen or the oxygen atom.
Primary amino alcohols are typically more reactive than their secondary counterparts due to lower steric hindrance around the nitrogen atom. This guide provides an objective comparison of their performance in the key reaction of acylation, supported by experimental data and detailed protocols.
Factors Influencing Reactivity
The chemoselectivity of amino alcohol reactions is governed by a delicate interplay of electronic and steric factors, as well as the reaction environment. The diagram below illustrates the key relationships that determine the reaction outcome.
A Comparative Guide to the Synthesis of 3-(Isopropylamino)propan-1-ol: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
3-(Isopropylamino)propan-1-ol is a valuable building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a secondary amine and a primary alcohol, makes it a key intermediate for the preparation of β-blockers and other therapeutic agents. The efficiency of its synthesis is a critical factor in drug development and manufacturing. This guide provides a comparative analysis of different synthetic methods for this compound, focusing on reaction yields and providing detailed experimental protocols to support research and development efforts.
Yield Comparison of Synthesis Methods
The selection of a synthetic route for this compound depends on several factors, including the availability of starting materials, reaction conditions, and, most importantly, the expected yield. Below is a summary of common methods with reported or expected yields.
| Synthesis Method | Starting Materials | Reagents/Catalysts | Reported/Expected Yield |
| Method 1: Nucleophilic Substitution | 3-Chloropropan-1-ol, Isopropylamine | Base (e.g., K₂CO₃, Et₃N) | High |
| Method 2: Reductive Amination | 3-Hydroxypropionaldehyde, Isopropylamine | Reducing agent (e.g., NaBH₄, H₂/Catalyst) | Moderate to High |
| Method 3: N-Alkylation of 3-Aminopropanol | 3-Aminopropanol, 2-Halopropane (e.g., 2-bromopropane) | Base (e.g., K₂CO₃), optional: 9-BBN for selectivity | Very High[1] |
| Method 4: Ring-opening of an Epoxide | Epichlorohydrin, Isopropylamine | - | High |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established chemical principles and analogous reactions found in the literature.
Method 1: Nucleophilic Substitution of 3-Chloropropan-1-ol
This method involves the direct reaction of 3-chloropropan-1-ol with isopropylamine. The reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile, displacing the chloride.
Experimental Protocol:
-
To a solution of 3-chloropropan-1-ol (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add an excess of isopropylamine (2-3 equivalents).
-
Add a base, such as potassium carbonate (1.5 equivalents), to neutralize the hydrogen chloride formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess isopropylamine.
-
Purify the crude product by distillation under reduced pressure or by column chromatography to obtain pure this compound.
Method 2: Reductive Amination of 3-Hydroxypropionaldehyde
Reductive amination offers a direct route to the target compound from a carbonyl precursor. This method involves the formation of an intermediate imine or enamine from 3-hydroxypropionaldehyde and isopropylamine, which is then reduced in situ to the desired secondary amine. A significant challenge with this method is the instability of 3-hydroxypropionaldehyde, which tends to polymerize.
Experimental Protocol:
-
In a reaction vessel, dissolve 3-hydroxypropionaldehyde (1 equivalent) and isopropylamine (1.2 equivalents) in a suitable solvent like methanol or ethanol under an inert atmosphere.
-
Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography.
Method 3: N-Alkylation of 3-Aminopropanol with 9-BBN Chelation for Selectivity
Direct N-alkylation of 3-aminopropanol can lead to over-alkylation. A method utilizing 9-borabicyclo[3.3.1]nonane (9-BBN) as a chelating agent can achieve selective mono-N-alkylation with very high yields[1]. The 9-BBN forms a stable chelate with the amino alcohol, allowing for selective deprotonation and subsequent alkylation of the amino group.
Experimental Protocol:
-
To a solution of 3-aminopropanol (1 equivalent) in an anhydrous aprotic solvent (e.g., THF), add a solution of 9-BBN (1 equivalent) at room temperature under an inert atmosphere.
-
Stir the mixture for a specified time to allow for the formation of the chelate complex.
-
Cool the mixture to a low temperature (e.g., -78 °C) and add a strong base, such as n-butyllithium (1 equivalent), to deprotonate the amino group.
-
Add the alkylating agent, 2-halopropane (e.g., 2-bromopropane) (1 equivalent), and allow the reaction to proceed at low temperature, gradually warming to room temperature.
-
After the reaction is complete, quench the reaction with a mild acid (e.g., aqueous HCl) to hydrolyze the borane complex and release the product.
-
Extract the product with an organic solvent and wash the organic layer with brine.
-
Dry the organic layer, concentrate, and purify the product as described in the previous methods.
Synthesis Pathways and Logical Relationships
The choice of a synthetic pathway is often guided by the availability and cost of starting materials, as well as the desired scale of the reaction. The following diagram illustrates the logical flow of the discussed synthesis methods.
Caption: Synthetic routes to this compound.
This guide provides a foundational comparison of key synthetic strategies for this compound. Researchers and process chemists can use this information to select the most appropriate method based on their specific needs, considering factors such as yield, reagent availability, and scalability. Further optimization of the provided protocols may be necessary to achieve the desired outcomes for specific applications.
References
A Comparative Purity Analysis of Commercially Available 3-(Isopropylamino)propan-1-ol
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative overview of the analytical methodologies used to assess the purity of commercially available 3-(Isopropylamino)propan-1-ol, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols and presents a framework for comparing products from different suppliers.
Comparative Purity Data
The purity of this compound can vary between suppliers and even between different batches from the same supplier. While many commercial sources specify a purity of >98%, a comprehensive analysis often reveals the presence of minor impurities. These can include starting materials, by-products from the synthesis, or degradation products.
Below is a sample table summarizing potential purity analysis results from hypothetical commercial suppliers. This illustrates how data can be structured for easy comparison.
| Supplier | Batch Number | Stated Purity (%) | Measured Purity by GC-FID (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | Water Content (Karl Fischer, %) |
| Supplier A | A123 | >98.0 | 98.5 | 0.8 (Isopropanol) | 0.4 (Unknown) | 0.2 |
| Supplier B | B456 | >99.0 | 99.2 | 0.3 (Isopropanol) | 0.2 (Dimer) | 0.1 |
| Supplier C | C789 | >98.5 | 98.8 | 0.6 (Isopropanol) | 0.3 (Unknown) | 0.3 |
Experimental Protocols
Accurate purity determination relies on robust analytical methods. Gas Chromatography (GC) is a common and effective technique for analyzing volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for non-volatile impurities.[1][2]
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for quantifying the main component and any volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., Methanol or Dichloromethane) at a concentration of approximately 1 mg/mL.
-
Quantification: The purity is determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.
Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
To identify the unknown impurities detected by GC-FID, GC-MS is employed. The chromatographic conditions can be the same as the GC-FID method. The mass spectrometer will provide mass spectra of the impurities, which can be compared against spectral libraries (e.g., NIST) for identification.[3][4]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
For the analysis of non-volatile or thermally labile impurities, a reversed-phase HPLC method can be developed. Since this compound lacks a strong UV chromophore, detection at low wavelengths or the use of a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector may be necessary.[2][5]
-
Instrumentation: HPLC system with a UV or CAD detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 210 nm (for UV) or as required for CAD.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
Water Content Determination by Karl Fischer Titration
The water content is a critical purity parameter and can be accurately determined using Karl Fischer titration.
-
Instrumentation: Karl Fischer titrator.
-
Reagent: Commercially available Karl Fischer reagent suitable for alcohols and amines.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a dry solvent (e.g., anhydrous methanol) before titration.
Visualized Workflow for Purity Analysis
The following diagram illustrates the logical workflow for a comprehensive purity analysis of a commercial sample of this compound.
Caption: Workflow for the purity analysis of this compound.
This comprehensive approach, combining chromatographic techniques and Karl Fischer titration, provides a robust assessment of the purity of commercially available this compound, enabling researchers to select the most suitable material for their specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 3-(Isopropylamino)propan-1-ol and its Analogs as Reference Standards in Pharmaceutical Analysis
This guide provides a comprehensive comparison of 3-(isopropylamino)propan-1-ol and its closely related analogs when used as reference standards in pharmaceutical quality control. The focus is on the analytical methodologies employed for their quantification, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals involved in analytical method development, validation, and impurity profiling.
While specific comparative performance data for this compound is limited in publicly available literature, this guide leverages extensive data available for its structural analog, 3-isopropylamino-1,2-propanediol . This diol analog is a well-characterized impurity (known as Metoprolol EP Impurity N) of the widely prescribed beta-blocker, metoprolol. The analytical principles and methodologies are highly transferable due to the structural similarities.
Overview of Propanolamine Reference Standards in Beta-Blocker Analysis
Propanolamine derivatives are crucial structural motifs in many beta-blocker medications. During the synthesis and storage of these drugs, related propanolamine compounds can arise as impurities. Regulatory bodies require stringent control and quantification of these impurities to ensure the safety and efficacy of the final drug product. Certified reference standards, such as this compound and its analogs, are essential for the accurate identification and quantification of these impurities.
Alternative Reference Standards for Beta-Blocker Impurity Profiling:
Beyond this compound and its diol analog, a variety of other compounds are used as reference standards for impurities in different beta-blockers. These include:
-
For Metoprolol: Metoprolol Related Compound A, Metoprolol Related Compound D, Metoprolol Related Compound F.
-
For Propranolol: Propranolol N-Formyl Impurity, Propranolol Chloro Impurity, Iso Propranolol.
-
For Atenolol: Atenolol Related Compound A (tertiary amine), Atenolol Related Compound B (des-isopropyl atenolol).
The choice of reference standard is dictated by the specific synthetic route and potential degradation pathways of the active pharmaceutical ingredient (API).
Comparison of Analytical Methodologies
The primary analytical techniques for the quantification of propanolamine impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for the analysis of these polar and often non-volatile compounds. Due to the lack of a strong chromophore in simple propanolamines, detection can be challenging with standard UV detectors. Therefore, alternative detection methods or derivatization are often employed.
A particularly effective approach for polar, non-chromophoric analytes like 3-isopropylamino-1,2-propanediol is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) .[1][2]
Quantitative Performance Data (HILIC-CAD for Metoprolol Impurity N)
| Parameter | Metoprolol EP Impurity N (3-isopropylamino-1,2-propanediol) | Metoprolol (API) | Metoprolol Impurity A | Metoprolol Impurity M |
| Limit of Detection (LOD) | 25 ng on column | 2.5 ng on column | 2.5 ng on column | 10 ng on column |
| Limit of Quantification (LOQ) | 0.600 µg/mL | 5 ng/mL | - | - |
| Linearity (Range) | Not specified | 2.5 - 500 ng on column | 2.5 - 500 ng on column | 10 - 500 ng on column |
| Correlation Coefficient (r²) | > 0.994 | > 0.994 | > 0.994 | > 0.994 |
| Precision (%RSD) | < 2% (Inter- and Intra-day) | < 2% (Inter- and Intra-day) | < 2% (Inter- and Intra-day) | < 2% (Inter- and Intra-day) |
| Accuracy (% Recovery) | High (Specific values not detailed) | High (Specific values not detailed) | High (Specific values not detailed) | High (Specific values not detailed) |
Data compiled from studies on metoprolol and its impurities.[1][3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity but requires the analytes to be volatile and thermally stable. Polar compounds like this compound require a derivatization step to increase their volatility. Common derivatization techniques include silylation and acylation.
Comparison of Analytical Techniques
| Feature | HPLC (HILIC-CAD) | GC-MS (with Derivatization) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase, with mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and polar compounds. | Requires volatile and thermally stable compounds. |
| Derivatization | Not generally required. | Often necessary to improve volatility. |
| Sensitivity | High with CAD for non-chromophoric compounds. | Very high, especially with selected ion monitoring (SIM). |
| Selectivity | Good, based on chromatographic separation. | Excellent, with mass spectrometry providing definitive identification. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the derivatization step. |
Experimental Protocols
HPLC Method for 3-isopropylamino-1,2-propanediol (Metoprolol Impurity N)
This protocol is based on a validated HILIC-CAD method.[1][2]
-
Column: Acclaim Trinity P2, 3 µm, 3.0 x 50 mm and Trinity P2, 3 µm, 3.0 x 100 mm in series.
-
Mobile Phase A: 100 mM ammonium formate, pH 3.7 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or gradient elution depending on the specific separation requirements.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5.0 µL.
-
Detection (CAD):
-
Evaporator Temperature: 60 °C.
-
Gas Regulator Mode: Analytical.
-
-
Sample Preparation:
-
Accurately weigh the reference standard and dissolve in a suitable diluent (e.g., 50:50 water/acetonitrile).
-
Prepare a series of dilutions for calibration curve generation.
-
For drug product analysis, dissolve the sample in the diluent to a known concentration.
-
General Protocol for GC-MS Analysis of Propanolamines (with Derivatization)
This is a general protocol, and specific conditions may need to be optimized.
-
Derivatization (Silylation):
-
Evaporate the sample or standard to dryness in a reaction vial.
-
Add 50 µL of an anhydrous solvent (e.g., pyridine).
-
Add 50 µL of a silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-1ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10-20 °C/min.
-
Hold at 280 °C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Visualizations
Experimental Workflow for Reference Standard Use
Caption: General workflow for quantifying an impurity in a drug product using a certified reference standard.
Role in Quality Control of Beta-Blocker Medication
Caption: The role of impurity reference standards in the quality control of beta-blocker drugs that act on signaling pathways.
References
- 1. analysis.rs [analysis.rs]
- 2. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. researchgate.net [researchgate.net]
- 5. ache.org.rs [ache.org.rs]
Comparative Guide to the Biological Efficacy of Beta-Blockers Synthesized from 3-(Isopropylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of several prominent beta-blocker drugs synthesized from the parent compound 3-(Isopropylamino)propan-1-ol. The information presented is intended to assist researchers and professionals in the field of drug development in understanding the nuanced differences in the pharmacological profiles of these widely used cardiovascular agents. This document summarizes key quantitative data, outlines experimental protocols for efficacy assessment, and visualizes the associated signaling pathways.
Introduction to Beta-Blockers from this compound
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. A significant number of these drugs share a common chemical scaffold derived from this compound. This structural motif is crucial for their interaction with the beta-adrenergic receptors. This guide focuses on a comparative analysis of the following beta-blockers: Propranolol, Practolol, Metoprolol, Atenolol, Pindolol, and Betaxolol.
Comparative Biological Efficacy
The biological efficacy of these beta-blockers is primarily determined by their affinity for β1 and β2 adrenergic receptors, their selectivity for these receptor subtypes, and whether they possess intrinsic sympathomimetic activity (ISA).
Receptor Binding Affinity and Selectivity
The binding affinity of a drug for its receptor is a key determinant of its potency. The table below summarizes the negative logarithm of the inhibitory constant (pKi) for each drug at β1 and β2 adrenergic receptors. A higher pKi value indicates a stronger binding affinity. The β1/β2 selectivity ratio provides a measure of the drug's preference for the β1 receptor, which is predominantly found in cardiac tissue, over the β2 receptor, which is prevalent in bronchial and vascular smooth muscle.
| Drug | pKi (β1) | pKi (β2) | β1/β2 Selectivity Ratio | Key Characteristics |
| Propranolol | 8.4 | 8.5 | ~1 (Non-selective) | Non-selective β-blocker.[1] |
| Practolol | - | - | β1-selective | Cardioselective β1-blocker.[2] |
| Metoprolol | 7.7 | 6.4 | ~20 | Cardioselective β1-blocker.[3] |
| Atenolol | 7.7 | 6.4 | ~20 | Cardioselective β1-blocker.[4] |
| Pindolol | 9.2 | 9.4 | ~0.6 (Non-selective) | Non-selective β-blocker with Intrinsic Sympathomimetic Activity (ISA).[5] |
| Betaxolol | - | - | β1-selective | Cardioselective β1-blocker with greater affinity for β1 receptors than metoprolol.[6] |
Note: pKi values can vary between studies depending on the experimental conditions. The data presented here are representative values.
In Vivo Antihypertensive Effects
The clinical utility of these beta-blockers is largely defined by their ability to lower blood pressure. The following table provides a qualitative comparison of their antihypertensive effects based on clinical and preclinical studies.
| Drug | Antihypertensive Efficacy | Onset and Duration of Action |
| Propranolol | Effective in reducing blood pressure, particularly during exercise.[7] | Appears in blood after 30 minutes, maximum effect between 60-90 minutes.[1] |
| Practolol | Similar blood-pressure-lowering activity to propranolol.[7] | - |
| Metoprolol | Effective in reducing blood pressure.[8] | - |
| Atenolol | Effective in reducing systolic and diastolic blood pressure.[9] | - |
| Pindolol | Effective in reducing blood pressure.[9] | - |
| Betaxolol | Effective in the management of essential hypertension.[6] | Long half-life of 14-22 hours, allowing for once-daily dosing.[10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological efficacy of beta-blockers.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of the drugs for β1 and β2 adrenergic receptors.
Objective: To quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the target β-adrenergic receptors.
-
Radioligand (e.g., [³H]-CGP 12177, [¹²⁵I]-Iodocyanopindolol).
-
Test compounds (Propranolol, Practolol, Metoprolol, Atenolol, Pindolol, Betaxolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Activity
This assay measures the functional consequence of receptor binding, i.e., the inhibition of agonist-induced cyclic AMP (cAMP) production.
Objective: To determine the potency of a beta-blocker in antagonizing the agonist-stimulated production of cAMP.
Materials:
-
Cells expressing the target β-adrenergic receptor (e.g., CHO cells).
-
Beta-adrenergic agonist (e.g., Isoproterenol).
-
Test compounds (beta-blockers).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the beta-blocker for a specified time.
-
Agonist Stimulation: Add a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the beta-blocker to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response.
In Vivo Hypotensive Activity Assay in Rats
This assay evaluates the effect of the beta-blockers on blood pressure in a living organism.
Objective: To measure the reduction in blood pressure in response to the administration of a beta-blocker in hypertensive or normotensive rats.
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive Wistar rats.
-
Test compounds (beta-blockers).
-
Vehicle (e.g., saline).
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry).
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the experimental conditions and blood pressure measurement procedure.
-
Baseline Measurement: Record the baseline systolic and diastolic blood pressure and heart rate of each rat.
-
Drug Administration: Administer the test compound or vehicle to the rats via an appropriate route (e.g., oral gavage or intravenous injection).
-
Blood Pressure Monitoring: Measure the blood pressure and heart rate at various time points after drug administration.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each treatment group. Compare the effects of the different beta-blockers.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these drugs is the blockade of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascade is modulated by this blockade.
General Beta-Adrenergic Signaling Pathway
The binding of an agonist (like epinephrine) to a β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response (e.g., increased heart rate and contractility). Beta-blockers competitively inhibit the initial step of this cascade.
General Beta-Adrenergic Signaling Pathway.
Propranolol: Non-Selective Beta Blockade
Propranolol blocks both β1 and β2 receptors, leading to effects on the heart (decreased heart rate and contractility) and also on bronchial and vascular smooth muscle (potential for bronchoconstriction and vasoconstriction).
Propranolol's Non-Selective Blockade.
Atenolol/Metoprolol/Betaxolol: Cardioselective (β1) Blockade
These drugs preferentially block β1 receptors in the heart, resulting in fewer side effects related to β2 receptor blockade in the lungs and blood vessels, making them "cardioselective".
Cardioselective Beta-Blocker Mechanism.
Pindolol: Intrinsic Sympathomimetic Activity (ISA)
Pindolol is a non-selective beta-blocker that also acts as a partial agonist. This means that in the absence of high levels of catecholamines (at rest), it can weakly stimulate β-receptors, which can be beneficial in certain patient populations.
Pindolol's Dual Action (ISA).
Conclusion
The beta-blockers synthesized from this compound exhibit a range of biological efficacies, largely dictated by their selectivity for β1 and β2 adrenergic receptors and the presence or absence of intrinsic sympathomimetic activity. Propranolol serves as a non-selective benchmark, while drugs like atenolol, metoprolol, and betaxolol offer cardioselectivity, potentially reducing side effects. Pindolol presents a unique profile with its partial agonist activity. The choice of a particular beta-blocker for therapeutic or research purposes should be guided by a thorough understanding of these pharmacological distinctions. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these important drugs.
References
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beta-1 Selective Blockers (Atenolol, Esmolol, Metoprolol) Mnemonic for USMLE [pixorize.com]
- 4. Atenolol - Wikipedia [en.wikipedia.org]
- 5. Pindolol - Wikipedia [en.wikipedia.org]
- 6. Betaxolol - Wikipedia [en.wikipedia.org]
- 7. Comparison of antihypertensive activity of beta-blocking drugs during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. A comparison of beta adrenergic blocking drugs in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Comparative Guide to Catalysts for Amino Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral amino alcohols is a critical process in the development of pharmaceuticals and other bioactive molecules. The stereochemistry of these compounds often dictates their biological activity, making the choice of a highly selective and efficient catalytic system paramount. This guide provides an objective comparison of homogeneous, heterogeneous, and biocatalytic systems for the synthesis of amino alcohols, supported by experimental data.
Performance Benchmarking of Catalytic Systems
The following tables summarize the performance of various catalysts in the asymmetric synthesis of amino alcohols. Key metrics such as yield, enantiomeric excess (ee), and diastereomeric ratio (dr) are presented for direct comparison.
Table 1: Asymmetric Hydrogenation of α-Amino Ketones
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | dr | Conditions | Reference |
| Homogeneous Catalysts | |||||||
| [Ir(COD)Cl]₂/SpiroPAP | 2-Aminoacetophenone | (R)-2-Amino-1-phenylethanol | >99 | 99.9 | - | MeOH, 50°C, 50 atm H₂ | [1] |
| RuCl₂[(S)-xylbinap][(S)-daipen] | 2-Acetylthiophene | (R)-1-(Thiophen-2-yl)ethanol | 98 | 98 | - | 2-Propanol, 28°C, 8 atm H₂ | [2] |
| Rh-(R,R)-Et-DuPhos | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | >99 | >99 | - | MeOH, RT, 3 atm H₂ | [2] |
| Heterogeneous Catalysts | |||||||
| Pt/C | Raspberry Ketone & Octopamine | Ractopamine HCl | 98.9 | - | - | MeOH, 50°C, 5 bar H₂, 13h | [3] |
| Rh/C | Raspberry Ketone & Octopamine | Ractopamine HCl | - | - | - | MeOH, 50°C, 10 bar H₂, 3h (Microwave) | [3] |
| Ir@NC(600-2h) | Benzaldehyde & Aniline | N-Benzylaniline | 99 | - | - | Toluene, 100°C, 30 bar H₂ | [4] |
| Biocatalysts | |||||||
| Ketoreductase (KRED-10) | α-Azido-β-keto ester | syn-α-azido-β-hydroxy ester | >99 | >99 | 98:2 | Phosphate buffer, 30°C | [5] |
| Ketoreductase (KRED-02) | α-Azido-β-keto ester | anti-α-azido-β-hydroxy ester | >99 | >99 | 99:1 | Phosphate buffer, 30°C | [5] |
Table 2: Biocatalytic Synthesis of Amino Alcohols using Transaminases
| Biocatalyst System | Substrate | Product | Yield (%) | ee (%) | Conditions | Reference |
| Transketolase & ω-Transaminase | Glycolaldehyde & Hydroxypyruvate | (2S,3R)-2-Amino-1,3,4-butanetriol | 100 | >99 | Tris-HCl buffer (pH 9.0), RT | [6][7] |
| Transketolase & β-alanine: Pyruvate Transaminase | Glycolaldehyde & β-Hydroxypyruvate | 2-Amino-1,3,4-butanetriol | 21 | - | E. coli whole cells | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
Homogeneous Catalysis: Asymmetric Hydrogenation of 2-Aminoacetophenone
Catalyst: [Ir(COD)Cl]₂/SpiroPAP
Procedure:
-
In a glovebox, a solution of [Ir(COD)Cl]₂ (1.0 mg, 0.0015 mmol) and (R)-SpiroPAP (1.7 mg, 0.0033 mmol) in anhydrous and degassed methanol (1 mL) is stirred for 10 minutes.
-
2-Aminoacetophenone hydrochloride (51.5 mg, 0.3 mmol) and potassium tert-butoxide (37 mg, 0.33 mmol) are added to a glass-lined stainless steel autoclave.
-
The catalyst solution is transferred to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and then pressurized with hydrogen gas to 50 atm.
-
The reaction mixture is stirred at 50°C for 12 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield (R)-2-amino-1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.[1]
Heterogeneous Catalysis: Reductive Amination of Raspberry Ketone
Catalyst: 5% Pt/C
Procedure:
-
In a reaction vessel, octopamine (1.53 g, 10 mmol) and raspberry ketone (1.64 g, 10 mmol) are dissolved in methanol (50 mL).
-
A solution of KOH in methanol is added to adjust the pH to 6.5, followed by the addition of glacial acetic acid.
-
5% Pt/C catalyst (0.1 g) is added to the mixture.
-
The vessel is placed in an autoclave and pressurized with hydrogen to 5 bar.
-
The reaction is stirred at 50°C for 13 hours.
-
After cooling, the catalyst is removed by filtration.
-
The filtrate is concentrated, and the product, ractopamine HCl, is isolated and purified.[3]
Biocatalysis: Ketoreductase-Catalyzed Reduction of an α-Azido-β-keto Ester
Catalyst: Ketoreductase (KRED)
Procedure:
-
In a temperature-controlled vessel, a phosphate buffer solution (50 mM, pH 7.0) is prepared.
-
To this buffer, add the α-azido-β-keto ester substrate (10 g/L), NADP⁺ (1 g/L), and glucose (1.1 eq) for cofactor regeneration.
-
The reaction is initiated by the addition of the ketoreductase (e.g., KRED-10, 1 g/L) and glucose dehydrogenase (1 g/L).
-
The reaction mixture is stirred at 30°C, and the pH is maintained at 7.0 by the addition of a base.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the product is extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[5]
Visualizing the Catalytic Processes
The following diagrams, created using the DOT language, illustrate key workflows and catalytic cycles.
Caption: General workflow for screening catalysts for amino alcohol synthesis.
Caption: Simplified catalytic cycle for an Iridium-catalyzed asymmetric hydrogenation.
Caption: General catalytic cycle for a transaminase in amino alcohol synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]
Comparative Analysis of 3-(Isopropylamino)propan-1-ol Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(isopropylamino)propan-1-ol derivatives, a core scaffold in many beta-adrenergic receptor antagonists (beta-blockers). By examining their structure-activity relationships (SAR), this document aims to offer objective insights into their performance, supported by experimental data.
Introduction to this compound Derivatives
The this compound moiety is a key pharmacophore responsible for the beta-blocking activity of a major class of cardiovascular drugs. These aryloxypropanolamine derivatives competitively inhibit the binding of endogenous catecholamines, like epinephrine and norepinephrine, to beta-adrenergic receptors.[1][2] This antagonism modulates the sympathetic nervous system's effects on the heart, blood vessels, and other tissues.[1]
The development of these compounds has evolved through several generations, starting with non-selective beta-blockers to cardioselective (β1-selective) agents, and finally to third-generation drugs with additional vasodilatory properties.[3] Understanding the relationship between their chemical structure and pharmacological activity is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles.
Core Structure-Activity Relationships
The pharmacological properties of this compound derivatives are dictated by several key structural features:
-
The Aryloxy Group: The nature and substitution pattern of the aromatic ring system significantly influence both the potency and selectivity of the compound. For instance, para-substitution on the phenyl ring is a common feature of cardioselective β1-blockers.[2]
-
The Propan-1-ol Side Chain: The (S)-configuration of the hydroxyl group on the second carbon of the propanol chain is essential for high-affinity binding to the beta-adrenergic receptor. The (R)-enantiomer is typically much less active.
-
The Isopropylamino Group: A secondary amine with a bulky substituent, such as an isopropyl or tert-butyl group, is crucial for antagonist activity.
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinities and selectivity of representative this compound derivatives for β1 and β2-adrenergic receptors.
Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki) of Selected Derivatives
| Compound | Aromatic Moiety | β1 Ki (nM) | β2 Ki (nM) | β2/β1 Selectivity Ratio | Intrinsic Sympathomimetic Activity (ISA) |
| Propranolol | Naphthyl | 1.1 - 4.7 | 0.8 - 2.5 | ~0.5 - 2 (Non-selective) | No |
| Atenolol | 4-Carbamoylmethylphenyl | 130 - 430 | 2500 - 4500 | ~19 - 35 (β1-selective) | No |
| Metoprolol | 4-(2-Methoxyethyl)phenyl | 40 - 1640 | 1200 - 1740 | ~30 - 40 (β1-selective) | No |
| Pindolol | Indolyl | 1.6 | 1.3 | ~0.8 (Non-selective) | Yes |
| Nadolol | 5-(3-(tert-butylamino)-2-hydroxypropoxy)tetralin-1,2-diol | 3.7 | 2.5 | ~0.7 (Non-selective) | No |
Note: Ki values can vary between studies due to different experimental conditions. The data presented is a representative range from multiple sources.[4][5][6][7]
Table 2: Antagonist Potency (pA2) of a Derivative with Intrinsic Sympathomimetic Activity
| Compound | Agonist | Tissue/Receptor | pA2 Value |
| Pindolol | Isoproterenol | Guinea-pig atria (β1) | 8.8 |
| Pindolol | Isoproterenol | Guinea-pig trachea (β2) | 8.5 |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways of Beta-Adrenergic Receptors
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists, initiate a downstream signaling cascade. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Beta-blockers, by preventing agonist binding, inhibit this signaling pathway.
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound derivatives.
Radioligand Displacement Assay for Receptor Binding Affinity (Ki)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize tissues rich in the target receptor (e.g., heart ventricles for β1, lung parenchyma for β2) in ice-cold buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend in assay buffer.
2. Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective antagonist like propranolol).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) to reach equilibrium.
3. Data Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Intrinsic Sympathomimetic Activity (ISA)
This assay measures the partial agonist activity of a beta-blocker.
1. Tissue Preparation:
-
Isolate a suitable tissue preparation, such as guinea pig atria, and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen.
2. Experimental Procedure:
-
Allow the tissue to equilibrate and establish a stable baseline response (e.g., heart rate).
-
Construct a cumulative concentration-response curve for a full agonist (e.g., isoproterenol).
-
After washout and re-equilibration, add the test beta-blocker at a concentration that produces a significant level of receptor blockade.
-
Observe any change in the baseline response. An increase in the baseline indicates ISA.
-
In the continued presence of the beta-blocker, construct a second concentration-response curve for the full agonist.
3. Data Analysis:
-
Quantify the agonist effect of the beta-blocker as a percentage of the maximal response to the full agonist.
-
Calculate the pA2 value from the shift in the agonist concentration-response curve to quantify the antagonist potency.
Experimental Workflow for a Novel Derivative
The discovery and development of a new this compound derivative follows a structured workflow from initial design to preclinical evaluation.
Caption: A typical experimental workflow for the development of a novel beta-blocker.
Conclusion
The this compound scaffold is a versatile platform for the development of beta-adrenergic receptor antagonists. Subtle modifications to the aromatic ring and its substituents can profoundly impact the potency, selectivity, and intrinsic sympathomimetic activity of these compounds. The comparative data and experimental protocols presented in this guide offer a framework for researchers to evaluate existing derivatives and design novel agents with optimized pharmacological profiles for the treatment of cardiovascular and other diseases.
References
- 1. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. jmedchem.com [jmedchem.com]
- 3. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 6. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-(Isopropylamino)propan-1-ol synthesis against published methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Methods with Supporting Experimental Data
3-(Isopropylamino)propan-1-ol is a key building block in the synthesis of various pharmaceuticals, most notably as a precursor to beta-blockers such as Propranolol. The efficient and high-yield synthesis of this intermediate is therefore of significant interest to the drug development and manufacturing sectors. This guide provides a comparative analysis of established and potential synthetic methodologies for this compound, presenting quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methods
Three primary synthetic strategies for this compound are evaluated: Reductive Amination, N-Alkylation of 3-Aminopropanol, and Nucleophilic Substitution of 3-Chloropropanol. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent availability. A summary of the key performance indicators for each method is presented in the table below.
| Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Method 1: Reductive Amination | 3-Hydroxypropanal, Isopropylamine | Sodium triacetoxyborohydride | ~75-85 (estimated) | >95 (typical) | One-pot procedure, mild conditions. | 3-Hydroxypropanal is unstable. |
| Method 2: N-Alkylation of 3-Aminopropanol | 3-Aminopropanol, 2-Bromopropane | 9-Borabicyclononane (9-BBN), Potassium tert-butoxide | High (not specified for this specific reaction) | High | High selectivity for mono-alkylation. | Requires stoichiometric use of expensive borane reagent. |
| Method 3: Nucleophilic Substitution | 3-Chloropropanol, Isopropylamine | - | Moderate to High (not specified) | Variable | Simple, direct route. | Potential for over-alkylation, requires higher temperatures. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established chemical principles and published procedures for analogous reactions.
Method 1: Reductive Amination of 3-Hydroxypropanal
This method involves the direct reaction of a 3-hydroxy-aldehyde with isopropylamine in the presence of a reducing agent.
Experimental Workflow:
Protocol:
-
To a solution of 3-hydroxypropanal (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add isopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Method 2: Selective Mono-N-Alkylation of 3-Aminopropanol
This approach utilizes a chelating agent to achieve high selectivity for the mono-alkylation of 3-aminopropanol.[1]
Logical Relationship:
Protocol:
-
To a solution of 3-aminopropanol (1.0 eq) in a dry, inert solvent such as tetrahydrofuran (THF), add a solution of 9-borabicyclononane (9-BBN) (1.0 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 1 hour to allow for the formation of the borane-amine chelate.
-
Cool the reaction mixture to 0 °C and add potassium tert-butoxide (1.1 eq) to deprotonate the amino group.
-
Slowly add 2-bromopropane (1.1 eq) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, carefully add a mild acid (e.g., 1 M HCl) to hydrolyze the borane complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired N-alkylated product.[1]
Method 3: Nucleophilic Substitution of 3-Chloropropanol
This is a direct approach involving the reaction of 3-chloropropanol with an excess of isopropylamine.
Experimental Workflow:
Protocol:
-
In a pressure vessel or a sealed tube, combine 3-chloropropanol (1.0 eq) and a significant excess of isopropylamine (e.g., 5-10 eq). The excess isopropylamine also acts as the solvent and base.
-
Heat the reaction mixture to a temperature of 80-100 °C for several hours to overnight.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess isopropylamine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by distillation under reduced pressure or by column chromatography to obtain pure this compound.
Conclusion
The choice of synthetic method for this compound will depend on the specific requirements of the researcher, including scale, cost of reagents, and desired purity. Reductive amination offers a mild and efficient one-pot procedure, provided the starting aldehyde is readily available or can be generated in situ. N-alkylation via chelation provides excellent selectivity for mono-alkylation but involves a more expensive reagent. The direct nucleophilic substitution is the simplest in terms of reagents but may require more stringent reaction conditions and can lead to side products. The experimental details provided herein should serve as a valuable starting point for the optimization of any of these synthetic routes.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-(Isopropylamino)propan-1-ol
For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-(Isopropylamino)propan-1-ol, a compound that requires careful handling as a hazardous waste material. Adherence to these protocols is paramount for protecting personnel, preventing environmental contamination, and meeting regulatory requirements.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on safety data sheets for this compound and similar compounds, this substance should be handled with caution.
Key Hazards:
-
May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][7]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[1][8]
-
Body Protection: A laboratory coat is essential to prevent skin contact.[1][8]
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.[1][9]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][9]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][9]
Disposal Protocol: A Step-by-Step Approach
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][4][5][9][10] Under no circumstances should this chemical be disposed of down the drain or into the sanitary sewer system. [4][11]
Step 1: Waste Segregation and Collection
-
Designated Container: Use a specific, clearly labeled, and sealable container for this compound waste. The container must be chemically compatible with the substance.[8][11]
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5][8] Incompatible chemicals can react, creating additional hazards.[11]
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, pipette tips, or gloves, should also be collected in the designated hazardous waste container.[7]
Step 2: Labeling
-
Clear Identification: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Hazard Symbols: Affix appropriate hazard pictograms (e.g., corrosive, irritant, flammable) to the container.
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[7][11][12] This area must be at or near the point of waste generation and under the control of laboratory personnel.[11][12]
-
Safe Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[4][6] Ensure the container is stored away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a pickup by a licensed hazardous waste disposal vendor.[7][11]
Quantitative Data Summary
| Parameter | Guideline | Regulatory Context |
| Disposal Method | Must be disposed of as hazardous waste through an approved waste disposal plant.[1][5][9][10] | Resource Conservation and Recovery Act (RCRA) in the U.S. and equivalent regional regulations. |
| Drain Disposal | Strictly prohibited.[4][11] | Clean Water Act and local wastewater regulations. |
| Waste Segregation | Do not mix with other waste streams unless permitted by EHS.[5][8] | Institutional and regulatory best practices to prevent dangerous chemical reactions. |
| Container Type | Chemically compatible, sealed, and clearly labeled container.[8][11] | Department of Transportation (DOT) and equivalent transport regulations for hazardous materials. |
| Storage Location | Designated Satellite Accumulation Area (SAA).[7][11][12] | RCRA regulations for hazardous waste generators. |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby contributing to a secure research environment and upholding their responsibility to protect the broader community and ecosystem. Always consult your institution's specific safety and disposal protocols.
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 3-(Isopropylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-(Isopropylamino)propan-1-ol (CAS No. 33918-15-9). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2). Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves. Nitrile or Neoprene are recommended. | Prevents skin contact and irritation. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation. | Minimizes inhalation of any potential vapors. |
Quantitative Data on Glove Resistance
Specific breakthrough time data for this compound is limited. The following table provides data for "Propanolamine (Monoisopropanolamine)," a closely related chemical, to offer guidance. Users should always consult their specific glove manufacturer's chemical resistance guide for definitive information.
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Nitrile | > 480[1] | Excellent: Suitable for extended contact. |
| Neoprene | 30[1] | Fair: Suitable for short-duration tasks. Change gloves frequently. |
| Butyl Rubber | No specific data available. Generally offers good resistance to alcohols and amines. | Good (Anticipated): Likely suitable for handling. |
| Viton | No specific data available. Generally offers excellent chemical resistance. | Excellent (Anticipated): Likely suitable for extended contact. |
Operational Plan for Safe Handling
This step-by-step protocol outlines the safe handling of this compound from receipt to use.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
